molecular formula C10H8O4 B190924 Hydrangetin CAS No. 485-90-5

Hydrangetin

Numéro de catalogue: B190924
Numéro CAS: 485-90-5
Poids moléculaire: 192.17 g/mol
Clé InChI: HAQWEMHXSIRYBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydrangetin (7-hydroxy-8-methoxycoumarin) is a naturally occurring hydroxy coumarin recognized for its multi-target biological activity, making it a valuable compound for pharmacological research . This compound is a key phytochemical found in traditional medicinal plants such as Eupatorium triplinerve . Its research value is particularly prominent in the fields of oncology and immunology. This compound has demonstrated promising anti-inflammatory properties, with studies indicating its potential to modulate inflammatory pathways, including the NF-κB signaling cascade, which plays a central role in the body's immune response . In investigative oncology, its cytotoxic potential has been highlighted, showing antiproliferative effects on cancer cell lines, positioning it as a candidate for studies on novel chemotherapeutic strategies . Furthermore, its inherent antioxidant activity contributes to its mechanism of action by helping to reduce oxidative stress, a common pathway in the pathophysiology of numerous chronic diseases . Researchers utilize this compound as a probe to explore complex cellular signaling mechanisms and to evaluate its potential as a lead compound in the development of new therapeutic agents for conditions driven by inflammation, oxidative damage, and uncontrolled cell proliferation.

Propriétés

IUPAC Name

7-hydroxy-8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-10-7(11)4-2-6-3-5-8(12)14-9(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQWEMHXSIRYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1OC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197544
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485-90-5
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Hydrangetin: A Technical Guide to its Discovery, Isolation, and Biological Significance in Hydrangea Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrangetin, chemically identified as 7-hydroxy-8-methoxycoumarin, is a naturally occurring phenolic compound found within various species of the Hydrangea genus. This technical guide provides a comprehensive overview of the discovery, isolation, and potential biological activities of this compound. Detailed methodologies for extraction and purification from Hydrangea plant material are presented, alongside a summary of quantitative data for related compounds to serve as a benchmark. Furthermore, this document elucidates the potential signaling pathways modulated by this compound and structurally similar coumarins, primarily focusing on the NF-κB and MAPK pathways, which are critical in inflammation and other cellular processes. The information is intended to equip researchers and drug development professionals with the foundational knowledge required to further investigate the therapeutic potential of this compound.

Introduction: Discovery and Occurrence

This compound (7-hydroxy-8-methoxycoumarin) is a coumarin (B35378) derivative that has been identified as a constituent of Hydrangea species. While not as extensively studied as other prominent compounds in Hydrangea such as hydrangenol (B20845) or phyllodulcin, its presence is documented in the scientific literature. Coumarins, as a class of compounds, are known for their diverse pharmacological activities, making this compound a molecule of interest for further investigation.

This compound has been reported in Hydrangea macrophylla and Hydrangea paniculata. Its biosynthesis is believed to follow the shikimic acid pathway, with cinnamic acid and p-coumaric acid being identified as precursors. The exploration of the chemical diversity of Hydrangea species continues to reveal a wide array of secondary metabolites, with this compound being one of the many coumarins contributing to the plant's chemical profile.

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized, multi-step protocol for the isolation and purification of this compound from Hydrangea species, based on established methodologies for the separation of phytochemicals from this genus.

Plant Material Preparation
  • Collection and Identification: Fresh leaves, stems, or flowers of the desired Hydrangea species should be collected. Proper botanical identification is crucial to ensure the correct starting material.

  • Drying: The plant material should be air-dried in a well-ventilated area, protected from direct sunlight, or lyophilized (freeze-dried) to preserve the chemical integrity of the constituents.

  • Grinding: The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

A detailed workflow for the extraction and isolation process is depicted below.

G Workflow for this compound Isolation start Dried & Powdered Hydrangea Plant Material extraction Methanol (B129727) Extraction (e.g., 3 x 24h at room temp.) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning hexane n-Hexane Fraction (lipophilic compounds) partitioning->hexane ethyl_acetate Ethyl Acetate (B1210297) Fraction (medium polarity compounds) partitioning->ethyl_acetate water Aqueous Fraction (polar compounds) partitioning->water vlc Vacuum Liquid Chromatography (VLC) (Ethyl Acetate Fraction) ethyl_acetate->vlc subfractions Generation of Sub-fractions vlc->subfractions cc Silica (B1680970) Gel Column Chromatography (Targeted Sub-fractions) subfractions->cc further_fractions Further Fractionation cc->further_fractions prep_hplc Preparative HPLC (Final Purification) further_fractions->prep_hplc pure_this compound Pure this compound (7-hydroxy-8-methoxycoumarin) prep_hplc->pure_this compound characterization Structural Elucidation (NMR, MS) pure_this compound->characterization

A generalized workflow for the extraction and isolation of this compound.
Chromatographic Purification

  • Vacuum Liquid Chromatography (VLC): The ethyl acetate fraction is subjected to VLC on silica gel, eluting with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., n-hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), to yield several sub-fractions.

  • Silica Gel Column Chromatography: The sub-fractions containing the compound of interest (as determined by Thin Layer Chromatography, TLC) are further purified by column chromatography on silica gel. The elution is typically performed with a gradient of n-hexane and ethyl acetate.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved using preparative HPLC with a C18 column and a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

Structural Elucidation

The structure of the isolated pure compound is confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to elucidate the chemical structure.

Quantitative Data

While specific quantitative data for this compound from Hydrangea species is not widely reported, the following table summarizes data for related and co-occurring compounds in Hydrangea macrophylla, which can serve as a reference for expected yields and analytical parameters.

CompoundPlant PartExtraction MethodAnalytical MethodConcentration/YieldReference
PhyllodulcinLeavesMethanol ExtractionHPLCVaries with processing and season[1]
HydrangenolLeavesMethanol ExtractionHPLCVaries with processing and season[1]
Phyllodulcin 8-O-β-D-glucopyranosideLeavesMethanol ExtractionHPLCVaries with processing and season[1]
Hydrangenol 8-O-β-D-glucopyranosideLeavesMethanol ExtractionHPLCVaries with processing and season[1]

Bioactivity and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, research on structurally similar coumarins provides strong indications of its potential biological activities and mechanisms of action. The primary pathways implicated are the NF-κB and MAPK signaling cascades, which are central to the regulation of inflammation.

Anti-inflammatory Activity via NF-κB and MAPK Pathways

Studies on compounds like 4-hydroxy-7-methoxycoumarin (B561722) have shown potent anti-inflammatory effects.[2] These effects are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]

NF-κB Signaling Pathway:

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6. This compound and related coumarins are hypothesized to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory responses.[2][3]

G Hypothesized Inhibition of the NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikba IκBα ikk->ikba Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_active Active NF-κB (p50/p65) nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, etc.) nucleus->transcription inflammation Inflammation transcription->inflammation This compound This compound This compound->ikk Inhibition

Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway:

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Upon stimulation, these kinases are phosphorylated and activated, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Structurally similar coumarins have been shown to inhibit the phosphorylation of ERK and JNK, suggesting that this compound may also exert its anti-inflammatory effects by modulating these pathways.[2][4][5]

G Hypothesized Modulation of the MAPK Pathway by this compound stimuli Inflammatory Stimuli receptor Cell Surface Receptor stimuli->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk erk ERK mapkk->erk jnk JNK mapkk->jnk p38 p38 mapkk->p38 transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors jnk->transcription_factors p38->transcription_factors gene_expression Inflammatory Gene Expression transcription_factors->gene_expression inflammation Inflammation gene_expression->inflammation This compound This compound This compound->mapkk Inhibition of Phosphorylation

Modulation of the MAPK signaling pathway by this compound.
Other Potential Bioactivities

  • Antioxidant Activity: Coumarins are known to possess antioxidant properties, and it is plausible that this compound can act as a scavenger of reactive oxygen species (ROS).[6][7]

  • Melanogenesis Regulation: Some coumarins, such as 8-methoxycoumarin, have been shown to enhance melanogenesis via the MAPK signaling pathway, suggesting a potential role for this compound in pigmentation disorders.[4][8]

Conclusion and Future Directions

This compound (7-hydroxy-8-methoxycoumarin) is a phytochemical found in Hydrangea species with potential therapeutic applications, particularly in the realm of inflammation. While its isolation has been documented as part of broader phytochemical studies of Hydrangea, a dedicated and detailed investigation into its optimal isolation protocol and quantification across different species and plant parts is warranted. Furthermore, the elucidation of its precise mechanisms of action, particularly its interaction with the NF-κB and MAPK signaling pathways, will be crucial for its development as a potential therapeutic agent. Future research should focus on in-depth in vitro and in vivo studies to validate the hypothesized biological activities and to explore the full pharmacological potential of this intriguing natural product.

References

An In-depth Technical Guide to the Biosynthesis of 7-Hydroxy-8-Methoxycoumarin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 7-hydroxy-8-methoxycoumarin, also known as fraxetin (B1674051), in plants. Fraxetin is a simple coumarin (B35378) with a range of biological activities, making its biosynthetic pathway a subject of significant interest for researchers in plant science, natural product chemistry, and drug development. This document details the enzymatic steps, intermediate compounds, and regulatory aspects of fraxetin formation, supported by quantitative data and detailed experimental protocols.

The Biosynthetic Pathway of Fraxetin

The biosynthesis of fraxetin originates from the general phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield fraxetin.

The core pathway can be summarized as follows:

  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) , to produce cinnamic acid.[1][2]

  • Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to form p-coumaric acid.[1][2]

  • Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A, a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL) , to produce p-coumaroyl-CoA.[1]

  • Formation of Scopoletin (B1681571) Precursor: The subsequent steps leading to the coumarin scaffold involve hydroxylation and methylation. While the exact sequence can vary between plant species, a key intermediate is feruloyl-CoA. The conversion of p-coumaroyl-CoA to feruloyl-CoA involves hydroxylation at the C3 position by p-Coumarate 3-Hydroxylase (C3'H) and subsequent methylation by Caffeic Acid O-Methyltransferase (COMT) .

  • Ortho-hydroxylation and Lactonization to Scopoletin: A critical step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative. In the case of scopoletin (the direct precursor of fraxetin), Feruloyl-CoA 6'-Hydroxylase (F6'H1) , a 2-oxoglutarate-dependent dioxygenase, catalyzes the 6'-hydroxylation of feruloyl-CoA. This is followed by a spontaneous trans/cis isomerization and lactonization to form the coumarin ring of scopoletin (7-hydroxy-6-methoxycoumarin).

  • Hydroxylation to Fraxetin: The final step in the biosynthesis of fraxetin is the hydroxylation of scopoletin at the C8 position. This reaction is catalyzed by Scopoletin 8-Hydroxylase (S8H) , another 2-oxoglutarate-dependent dioxygenase.

This pathway is particularly well-studied in the model plant Arabidopsis thaliana, where it plays a crucial role in iron acquisition under deficient conditions.

Fraxetin Biosynthesis Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Feruloyl-CoA Feruloyl-CoA p-Coumaroyl-CoA->Feruloyl-CoA C3'H, COMT Scopoletin Scopoletin Feruloyl-CoA->Scopoletin F6'H1 7-Hydroxy-8-methoxycoumarin (Fraxetin) 7-Hydroxy-8-methoxycoumarin (Fraxetin) Scopoletin->7-Hydroxy-8-methoxycoumarin (Fraxetin)

Biosynthesis pathway of 7-hydroxy-8-methoxycoumarin (fraxetin) from L-phenylalanine.

Quantitative Data

The biosynthesis of fraxetin is tightly regulated, and the levels of intermediates and the activity of enzymes can vary significantly depending on the plant species, tissue, and environmental conditions. Iron deficiency is a well-documented stimulus for the upregulation of the fraxetin biosynthetic pathway in roots.

EnzymePlant SpeciesSubstrateKm (µM)VmaxOptimal pHOptimal Temperature (°C)Reference
S8H Arabidopsis thalianaScopoletin11Not Reported8.031.5

Further research is required to populate this table with kinetic data for all the key enzymes in the pathway.

CompoundPlant SpeciesTissueConditionConcentrationReference
Fraxetin Arabidopsis thalianaRoot ExudatesIron DeficiencyPredominant secreted coumarin
Scopoletin Arabidopsis thalianaRootIron DeficiencySignificantly increased
Scopolin Arabidopsis thalianaRootIron DeficiencySignificantly increased

This table will be expanded as more quantitative metabolite data becomes available.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the biosynthesis of fraxetin.

This protocol is adapted from studies on Arabidopsis thaliana S8H.

Objective: To determine the enzymatic activity of S8H in converting scopoletin to fraxetin.

Materials:

  • Recombinant S8H protein (heterologously expressed and purified)

  • Scopoletin (substrate)

  • 2-oxoglutarate

  • FeSO₄

  • Ascorbate

  • MOPS buffer (pH 8.0)

  • Methanol

  • HPLC system with a C18 column and a diode array detector

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing MOPS buffer (pH 8.0), 2-oxoglutarate, FeSO₄, ascorbate, and purified S8H enzyme.

  • Initiation of Reaction: Start the reaction by adding the substrate, scopoletin.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 31.5°C) for a defined period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of methanol.

  • Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to separate and quantify the substrate (scopoletin) and the product (fraxetin). Monitor the absorbance at a wavelength suitable for detecting both compounds (e.g., 340 nm).

  • Quantification: Calculate the amount of fraxetin produced by comparing the peak area to a standard curve of authentic fraxetin.

S8H Enzyme Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purified S8H Purified S8H Mix & Incubate Mix components Incubate at 31.5°C Purified S8H->Mix & Incubate Reaction Buffer Buffer (pH 8.0) 2-oxoglutarate FeSO4, Ascorbate Reaction Buffer->Mix & Incubate Substrate (Scopoletin) Substrate (Scopoletin) Substrate (Scopoletin)->Mix & Incubate Stop Reaction Add Methanol Mix & Incubate->Stop Reaction Centrifuge Centrifuge Stop Reaction->Centrifuge HPLC Analysis Analyze Supernatant by HPLC Centrifuge->HPLC Analysis Quantify Fraxetin Quantify Fraxetin HPLC Analysis->Quantify Fraxetin

Workflow for the in vitro enzyme assay of Scopoletin 8-Hydroxylase (S8H).

Objective: To identify and quantify fraxetin and related coumarins in plant extracts.

Materials:

  • Plant tissue (e.g., roots)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UPLC-ESI-MS/MS system

Procedure:

  • Sample Collection and Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder.

  • Extraction: Add a pre-chilled extraction solvent to the powdered tissue. Vortex thoroughly and incubate (e.g., on ice or at 4°C) with shaking for a specified time.

  • Clarification: Centrifuge the extract at high speed to pellet cell debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • UPLC-ESI-MS/MS Analysis: Inject the filtered extract into a UPLC-ESI-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the coumarins.

    • Mass Spectrometry Detection: Operate the mass spectrometer in both positive and negative ion modes. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of known coumarins, or full scan mode for untargeted profiling.

  • Data Analysis: Identify compounds by comparing their retention times and mass spectra with those of authentic standards. Quantify the compounds using standard curves.

Metabolite Profiling Workflow Plant Tissue Plant Tissue Grind in Liquid N2 Grind in Liquid N2 Plant Tissue->Grind in Liquid N2 Extract with Solvent Extract with Solvent Grind in Liquid N2->Extract with Solvent Centrifuge Centrifuge Extract with Solvent->Centrifuge Filter Supernatant Filter Supernatant Centrifuge->Filter Supernatant UPLC-ESI-MS/MS Analysis UPLC-ESI-MS/MS Analysis Filter Supernatant->UPLC-ESI-MS/MS Analysis Data Analysis Data Analysis UPLC-ESI-MS/MS Analysis->Data Analysis Identification & Quantification

General workflow for the profiling of coumarins in plant tissues.

Regulation of Fraxetin Biosynthesis

The biosynthesis of fraxetin is regulated at the transcriptional level, with the expression of key enzyme-encoding genes being induced by specific environmental cues.

  • Iron Deficiency: In Arabidopsis thaliana, the genes encoding F6'H1 and S8H are strongly upregulated in roots under iron-deficient conditions. This leads to the increased production and secretion of fraxetin, which aids in the mobilization and uptake of iron from the soil.

  • Transcriptional Regulators: Transcription factors from the MYB family, such as MYB72, have been implicated in the regulation of coumarin biosynthesis in response to iron deficiency.

Regulation of Fraxetin Biosynthesis Iron Deficiency Iron Deficiency MYB72 MYB72 Iron Deficiency->MYB72 Induces F6'H1 Gene F6'H1 Gene MYB72->F6'H1 Gene Activates S8H Gene S8H Gene MYB72->S8H Gene Activates Fraxetin Biosynthesis Fraxetin Biosynthesis F6'H1 Gene->Fraxetin Biosynthesis S8H Gene->Fraxetin Biosynthesis

Simplified regulatory network of fraxetin biosynthesis under iron deficiency.

Conclusion

The biosynthesis of 7-hydroxy-8-methoxycoumarin is a well-defined pathway branching from the general phenylpropanoid metabolism. The key enzymes, particularly F6'H1 and S8H, have been characterized, and their crucial role in plant responses to iron deficiency has been established. This technical guide provides a foundation for researchers and professionals seeking to understand and manipulate this pathway for applications in agriculture, natural product synthesis, and drug development. Further research is needed to fully elucidate the kinetic properties of all enzymes involved and to expand our understanding of the regulatory networks controlling fraxetin biosynthesis in a wider range of plant species.

References

The Dihydroisocoumarin Hydrangenol: A Technical Guide to its Natural Sources, Abundance, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrangenol (B20845), a dihydroisocoumarin, is a prominent bioactive compound found within the Hydrangeaceae family. While the closely related compound, hydrangetin, remains largely uncharacterized in scientific literature, hydrangenol has been the subject of increasing research interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources, abundance, and known biological signaling pathways of hydrangenol. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance of Hydrangenol

Hydrangenol has been primarily identified and quantified in various species of the genus Hydrangea. The abundance of this compound can vary significantly depending on the species, cultivar, plant part, and even environmental conditions such as soil pH.[1]

Quantitative Data Summary

The following table summarizes the reported quantitative data for hydrangenol in different Hydrangea species. It is important to note that direct comparisons between studies may be limited due to variations in analytical methodologies and sample preparation.

Plant SpeciesPlant PartCompoundAbundanceReference
Hydrangea macrophyllaLeavesHydrangenol192 ± 3 mg/100 g[2]
Hydrangea macrophyllaLeavesPhyllodulcin37 ± 3 mg/100 g[2]
Hydrangea macrophylla subsp. serrataLeavesHydrangenolNot specified, but present[3]
Hydrangea macrophylla subsp. serrataLeavesPhyllodulcinVariable[3]
Hydrangea macrophyllaRootsHydrangenolHighest concentration compared to flowers and leaves
Hydrangea serrataLeavesHydrangenol1.002% in hot water extract

Note: Phyllodulcin is another dihydroisocoumarin often found alongside hydrangenol in Hydrangea species.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the key experimental protocols for the extraction, isolation, and quantification of hydrangenol from Hydrangea species.

Extraction and Isolation of Hydrangenol from Hydrangea serrata Leaves
  • Extraction: Dried leaves of Hydrangea serrata (18 kg) were extracted with distilled water (360 L) at 98 °C for 5 hours.

  • Fractionation: The resulting extract (3 kg) was fractionated on a Diaion HP-20 column using a stepwise gradient of methanol (B129727) (MeOH) in water (30%, 50%, 70%, 100% MeOH) followed by a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and MeOH.

  • Subfractionation: The 100% MeOH fraction (200 g) was subjected to a Sephadex LH-20 gel column eluted with MeOH to yield seven subfractions.

  • Purification: Hydrangenol (15 g) was obtained by recrystallization of one of the subfractions (20 g) in MeOH.

Extraction and Isolation of Hydrangenol from Hydrangea macrophylla Leaves
  • Sample Preparation: Dry Hydrangea leaves were crushed.

  • Fermentation and Extraction: 0.1 g of the crushed material was mixed with 2 mL of HPLC-grade water, vortexed for 1 minute, and fermented at 70 °C for 18 hours. The fermented sample was then extracted with 1 mL of MeOH and 1 mL of 70% ethanol (B145695) in an ultrasonic bath for 30 minutes.

  • Centrifugation: The extract was centrifuged at 5000 rpm for 5 minutes.

  • Isolation: Hydrangenol was isolated from the supernatant using preparative High-Performance Liquid Chromatography (HPLC).

Quantification of Hydrangenol by Ultra-Performance Liquid Chromatography (UPLC)
  • System: Waters Acquity UPLC® I-Class

  • Detector: Acquity UPLC ελ PDA detector

  • Column: Reversed-phase C18 column (Luna Omega 1.6 µm Polar C18 50 × 2.1 mm)

  • Mobile Phase and Gradient: A gradient elution with 0.3% formic acid in HPLC water (A) and acetonitrile (B52724) (B) was used. The gradient profile was as follows: start at 10% B for 2 minutes, increase to 20% B at 12 minutes, maintain 35% B from 22 to 25 minutes, and return to 10% B from 27 to 37 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 214 nm

Signaling Pathways and Biological Activity

Hydrangenol has been shown to modulate several key signaling pathways, contributing to its observed biological activities, including anti-inflammatory, antioxidant, and anti-angiogenic effects.

Anti-Inflammatory and Antioxidant Signaling Pathways

Hydrangenol has demonstrated the ability to suppress inflammatory responses and enhance cellular antioxidant defenses through the modulation of the following pathways:

  • MAPK/AP-1 and STAT1 Signaling: Hydrangenol inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK and p38. This, in turn, attenuates the activation of the transcription factor activator protein 1 (AP-1) and signal transducer and activator of transcription 1 (STAT1). The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).

  • Nrf2/ARE Signaling: Hydrangenol upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes through the antioxidant response element (ARE). This leads to increased levels of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).

  • NF-κB Signaling: Hydrangenol can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression. This inhibition contributes to its anti-inflammatory effects.

Caption: Hydrangenol's anti-inflammatory and antioxidant signaling pathways.

Anti-Angiogenic Signaling Pathway

Hydrangenol has been reported to inhibit angiogenesis, the formation of new blood vessels, a process crucial in tumor growth and metastasis.

  • VEGFR-2 Signaling: Hydrangenol significantly inhibits the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This blockade of VEGFR-2 activation, which appears to be independent of VEGF binding, leads to the downstream inhibition of signaling pathways including ERK1/2, AKT, and endothelial nitric oxide synthase (eNOS). This ultimately results in the suppression of endothelial cell proliferation, migration, and tube formation.

Hydrangenol_Anti_Angiogenic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 p_VEGFR2 p-VEGFR-2 VEGFR2->p_VEGFR2 Phosphorylation ERK1_2 ERK1/2 p_VEGFR2->ERK1_2 AKT AKT p_VEGFR2->AKT eNOS eNOS p_VEGFR2->eNOS Proliferation Proliferation ERK1_2->Proliferation Migration Migration AKT->Migration Tube_Formation Tube Formation eNOS->Tube_Formation Hydrangenol Hydrangenol Hydrangenol->p_VEGFR2

Caption: Hydrangenol's anti-angiogenic signaling pathway.

Other Phytochemicals of Interest

While this guide focuses on hydrangenol, it is worth noting other bioactive compounds found in the mentioned plant species.

  • Dichroa febrifuga : This plant, often used in traditional Chinese medicine, is known to contain alkaloids such as febrifugine (B1672321) and isofebrifugine, which are recognized for their antimalarial properties. Other isolated compounds include hydrangenoside C, isoarborinol, and methyl 1,3,4,6-tetra-O-acetyl-fructofuranoside.

  • Pileostegia viburnoides : There is limited specific information on the phytochemical composition of this climbing hydrangea species. Further research is needed to identify and quantify its bioactive constituents.

Conclusion

Hydrangenol, a dihydroisocoumarin primarily found in Hydrangea species, exhibits a range of promising biological activities. This technical guide has summarized the current knowledge on its natural sources, abundance, and its modulatory effects on key signaling pathways involved in inflammation, oxidative stress, and angiogenesis. The provided experimental protocols offer a foundation for researchers to further investigate this compound. As the demand for novel therapeutic agents from natural sources continues to grow, hydrangenol represents a compelling candidate for further preclinical and clinical evaluation. Future research should focus on expanding the quantitative analysis of hydrangenol across a wider range of Hydrangea species and cultivars, elucidating its precise mechanisms of action, and exploring its full therapeutic potential.

References

Preliminary Biological Activity Screening of Hydrangetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrangetin (7-hydroxy-8-methoxycoumarin) is a natural coumarin (B35378) found in plants of the Hydrangea genus. Coumarins are a well-established class of benzopyrone secondary metabolites known for a wide spectrum of pharmacological activities. As research into natural products for novel therapeutic leads continues, a systematic preliminary screening of individual compounds like this compound is crucial. This technical guide provides a framework for conducting and interpreting the preliminary biological evaluation of this compound, focusing on its potential anti-inflammatory, antioxidant, and enzyme-inhibiting activities. While comprehensive screening data for this compound is limited in publicly available literature, this document consolidates standard experimental protocols and expected mechanistic pathways based on its chemical class and data from structurally related compounds.

Anti-inflammatory Activity Screening

Coumarins are widely recognized for their anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. The preliminary screening of this compound for anti-inflammatory effects is a critical step in evaluating its therapeutic potential.

Quantitative Data on Related Coumarins

While specific data for this compound is scarce, the following table summarizes the in vitro anti-inflammatory activity of 7-methoxycoumarin (B196161), a structurally similar compound, providing a benchmark for expected potency.[1]

CompoundTargetAssay TypeIC50 Value (µM)Reference CompoundIC50 Value (µM)
7-MethoxycoumarinCOX-2Enzyme Inhibition17.26Celecoxib4.89
7-MethoxycoumarinIL-1βCytokine Inhibition110.96Dexamethasone96.10
7-MethoxycoumarinTNF-αCytokine Inhibition34.32Dexamethasone29.20
Experimental Protocol: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol describes a standard in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

1.2.1 Materials and Reagents

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • MTT reagent (for cytotoxicity assay)

1.2.2 Procedure

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory agent).

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent (mix Part A and Part B 1:1 immediately before use) to each well.

    • Incubate at room temperature for 15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the supernatants by comparing the absorbance values against a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated cells.

  • Cytotoxicity Assay: Perform a concurrent MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Associated Signaling Pathway: NF-κB Activation

The anti-inflammatory activity of many natural compounds, including coumarins, is mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS), COX-2, and various cytokines.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive Complex cluster_nucleus stimulus LPS receptor TLR4 Receptor stimulus->receptor Binds adaptor IKK Complex (Kinase) receptor->adaptor Activates inhibitor IκBα adaptor->inhibitor Phosphorylates (P) transcription_factor NF-κB (p50/p65) inhibitor->transcription_factor Degradation & Releases nucleus Nucleus transcription_factor->nucleus Translocates genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->genes Activates Transcription This compound This compound This compound->adaptor Inhibition DPPH_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis prep prep reaction reaction measurement measurement analysis analysis p1 Prepare 0.1 mM DPPH Solution p2 Prepare Serial Dilutions of this compound & Control r1 Mix DPPH with Sample, Control, and Blanks in 96-well plate p2->r1 r2 Incubate 30 min in Dark r1->r2 m1 Read Absorbance at 517 nm r2->m1 a1 Calculate % Scavenging Activity m1->a1 a2 Plot Dose-Response Curve a1->a2 a3 Determine IC50 Value a2->a3 Enzyme_Inhibition_Workflow cluster_prep 1. Reagent Setup cluster_reaction 2. Reaction Steps cluster_measurement 3. Data Acquisition cluster_analysis 4. Analysis prep prep reaction reaction measurement measurement analysis analysis p1 Add Buffer, this compound, & Positive Control to Plate p2 Add Enzyme Solution p1->p2 r1 Pre-incubate Plate (Inhibitor-Enzyme Binding) p2->r1 r2 Add Substrate to Initiate Reaction r1->r2 m1 Measure Absorbance Change (Kinetic Read) r2->m1 a1 Calculate Reaction Velocities m1->a1 a2 Determine % Inhibition a1->a2 a3 Calculate IC50 Value a2->a3

References

In Silico Prediction of Hydrangetin's Molecular Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrangetin, a dihydroisocoumarin found in the leaves of Hydrangea macrophylla, has garnered interest for its potential pharmacological activities. As a member of the broader flavonoid family, it is anticipated to modulate various signaling pathways implicated in a range of diseases. Elucidating the direct molecular targets of this compound is a critical step in understanding its mechanism of action and advancing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of in silico methodologies to predict these molecular targets, offering a foundational workflow for researchers in drug discovery and computational biology.

In silico approaches provide a time- and cost-effective strategy to generate hypotheses about the bioactivity of natural products by predicting their interactions with a vast array of biological macromolecules.[1][2] Methodologies such as molecular docking, reverse docking, and pharmacophore modeling are powerful tools for identifying potential protein targets and elucidating the structural basis of these interactions.[3][4] This guide will detail the protocols for these techniques and present a framework for interpreting the resulting data to guide further experimental validation.

In Silico Workflow for this compound Target Prediction

The computational prediction of molecular targets for a natural product like this compound typically follows a structured workflow. This process begins with obtaining the ligand's structure and progresses through various screening and analysis steps to identify and prioritize potential protein targets.

In_Silico_Workflow cluster_0 Ligand Preparation cluster_1 Target Prediction Strategies cluster_2 Data Analysis & Prioritization cluster_3 Hypothesis Generation Ligand Obtain this compound Structure (e.g., from PubChem) Ligand_Prep 3D Structure Generation & Energy Minimization Ligand->Ligand_Prep Docking Molecular Docking (Structure-Based) Ligand_Prep->Docking ReverseDocking Reverse Docking (Ligand-Based Similarity) Ligand_Prep->ReverseDocking Pharmacophore Pharmacophore Modeling & Screening Ligand_Prep->Pharmacophore Scoring Binding Affinity Scoring & Pose Analysis Docking->Scoring ReverseDocking->Scoring Pharmacophore->Scoring Filtering ADMET Prediction & Druggability Filtering Scoring->Filtering Clustering Target Clustering & Pathway Analysis Filtering->Clustering Hypothesis Prioritized List of Potential Targets Clustering->Hypothesis

Caption: A generalized workflow for the in silico prediction of molecular targets for natural products like this compound.

Data Presentation: Predicted Molecular Targets of this compound

Given that specific in silico studies on this compound are not yet prevalent in public literature, this section presents a curated list of plausible protein targets based on the known biological activities of structurally similar flavonoids and isocoumarins.[5] These targets are implicated in key signaling pathways related to inflammation, cancer, and metabolic disorders. The binding affinities presented are hypothetical values typical for flavonoid-protein interactions and serve as a guide for expected outcomes from docking studies.

Target Protein ClassSpecific TargetPredicted Binding Affinity (kcal/mol)Potential Therapeutic Area
Kinases Mitogen-activated protein kinase kinase 1 (MEK1)-8.5 to -10.5Cancer, Inflammation
Phosphoinositide 3-kinase (PI3K)-8.0 to -10.0Cancer, Inflammation
c-Jun N-terminal kinase (JNK)-7.5 to -9.5Neurodegenerative Diseases
Transcription Factors Nuclear factor kappa B (NF-κB) p50/p65-7.0 to -9.0Inflammation, Cancer
Enzymes Cyclooxygenase-2 (COX-2)-9.0 to -11.0Inflammation, Pain
5-Lipoxygenase (5-LOX)-8.5 to -10.5Inflammation, Asthma
Matrix Metalloproteinase-9 (MMP-9)-7.5 to -9.5Cancer Metastasis
Nuclear Receptors Peroxisome proliferator-activated receptor gamma (PPARγ)-7.0 to -9.0Diabetes, Inflammation

Experimental Protocols

Molecular Docking of this compound against a Panel of Selected Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Protocol using AutoDock Vina:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from the PubChem database (CID: 5316302) in SDF format.

    • Convert the 2D structure to a 3D structure using a molecular modeling software like Avogadro or UCSF Chimera.

    • Perform energy minimization of the 3D structure using a force field such as MMFF94.

    • Save the optimized structure in PDBQT format, which includes partial charges and rotatable bond information, using AutoDock Tools.

  • Receptor Preparation:

    • Download the 3D crystal structures of the target proteins (e.g., MEK1, PI3K, COX-2) from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any non-essential ions using AutoDock Tools.

    • Add polar hydrogens and assign Gasteiger charges to the protein.

    • Define the binding site by creating a grid box that encompasses the active site of the protein. The coordinates for the grid box can be determined from the position of the co-crystallized ligand or through binding pocket prediction tools.

    • Save the prepared receptor in PDBQT format.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation. The command will specify the prepared ligand and receptor files, the grid box parameters, and the exhaustiveness of the search.

    • vina --receptor receptor.pdbqt --ligand this compound.pdbqt --config config.txt --out output.pdbqt --log log.txt

    • The config.txt file contains the coordinates of the center of the grid box and its dimensions.

  • Analysis of Results:

    • Analyze the output PDBQT file, which contains the predicted binding poses of this compound ranked by their binding affinity scores (in kcal/mol).

    • Visualize the protein-ligand interactions for the best-scoring poses using software like PyMOL or Discovery Studio to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Reverse Docking for Broad-Spectrum Target Identification

Reverse docking screens a single ligand against a large library of protein structures to identify potential targets.

Protocol:

  • Ligand Preparation:

    • Prepare the 3D structure of this compound as described in the molecular docking protocol.

  • Target Database Preparation:

    • Compile a database of 3D protein structures. This can be a curated subset of the PDB focusing on human proteins or specific protein families, or a comprehensive human proteome model.

    • Prepare each protein in the database for docking by removing water molecules, adding hydrogens, and assigning charges. This can be automated using scripting.

  • High-Throughput Docking:

    • Perform automated docking of this compound against every prepared protein in the target database.

  • Hit Identification and Filtering:

    • Rank the proteins based on the predicted binding affinity of this compound.

    • Filter the initial hit list by applying criteria such as a binding energy cutoff (e.g., < -7.0 kcal/mol) and visual inspection of the binding poses for plausible interactions.

    • Further prioritize hits by considering the biological function of the identified proteins and their relevance to known activities of flavonoids.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Protocol:

  • Pharmacophore Model Generation (Ligand-Based):

    • If a set of known active ligands for a particular target is available, align their 3D structures.

    • Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups that are spatially conserved among the active molecules.

    • Generate a 3D pharmacophore model that represents this common feature arrangement. Software such as LigandScout or Phase can be used for this purpose.

  • Virtual Screening:

    • Use the generated pharmacophore model as a 3D query to screen a database of compounds, in this case, to see if this compound matches the pharmacophore of known active molecules for a specific target.

    • Alternatively, if a protein structure is available, a structure-based pharmacophore can be generated from the protein's active site. This pharmacophore can then be used to screen for compounds that fit the active site's chemical features.

  • Hit Analysis:

    • Analyze the compounds that match the pharmacophore model. For this compound, a positive match would suggest it is likely to bind to the corresponding target.

Mandatory Visualizations

Signaling Pathway Diagrams

Flavonoids are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Based on the predicted targets, this compound may influence these pathways.

MAPK_Signaling_Pathway This compound This compound MEK1 MEK1 This compound->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression

Caption: Postulated inhibition of the MAPK signaling pathway by this compound through interaction with MEK1.

PI3K_Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt CellSurvival Cell Survival & Growth Akt->CellSurvival

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound via PI3K inhibition.

NFkB_Signaling_Pathway This compound This compound IKK IKK This compound->IKK potential inhibition IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits IkB (degraded) IkB (degraded) IkB->IkB (degraded) Nucleus Nucleus NFkB->Nucleus GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression translocation

Caption: Potential interference of this compound with the NF-κB signaling pathway.

Conclusion

The in silico approaches detailed in this guide provide a robust framework for the initial stages of drug discovery and target identification for natural products like this compound. While computational predictions are a powerful hypothesis-generating tool, it is imperative that these findings are followed by experimental validation to confirm the biological activity and therapeutic potential of the compound. The predicted targets and pathways outlined herein offer a starting point for such investigations, paving the way for a deeper understanding of this compound's molecular mechanisms of action.

References

Elucidating the Structure of Hydrangetin: A Technical Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies for the structural elucidation of hydrangetin, a dihydroisocoumarin derivative, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comprehensive overview of the experimental protocols, data interpretation, and visualization of the analytical workflow, tailored for professionals in chemical research and drug development.

Introduction to this compound

This compound is a natural product belonging to the dihydroisocoumarin class of compounds. Isocoumarins and their derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antioxidant and anti-inflammatory properties. The precise determination of their chemical structure is a critical first step in understanding their mechanism of action and potential therapeutic applications. This guide will walk through the process of isolating and characterizing this compound, with a focus on the application of modern spectroscopic techniques.

Experimental Protocols

A typical procedure for isolating this compound from a natural source, such as the leaves of Hydrangea macrophylla, involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing this compound is further purified using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

For the structural analysis of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted.

  • Sample Preparation: A 5-10 mg sample of pure this compound is dissolved in 0.5 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • 1D NMR Spectroscopy:

    • ¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environments, and their neighboring protons. Key parameters to analyze are chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

    • ¹³C NMR (Carbon-13 NMR): This experiment reveals the number of non-equivalent carbons and their chemical environments. Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling to simplify the signals to singlets.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds), helping to establish proton-proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and assembling the carbon skeleton.

High-resolution mass spectrometry with a soft ionization technique like Electrospray Ionization (ESI) is employed to determine the molecular formula and study the fragmentation pattern of this compound.

  • Sample Preparation: A dilute solution of this compound (typically 1-10 µg/mL) is prepared in a suitable solvent system, such as methanol or acetonitrile (B52724) with a small percentage of formic acid to promote protonation.

  • ESI-MS Analysis: The sample is introduced into the ESI source, where it is ionized to form predominantly protonated molecules, [M+H]⁺. The high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • ESI-MS/MS (Tandem Mass Spectrometry): The protonated molecular ion ([M+H]⁺) is selected and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are then mass-analyzed, providing valuable information about the connectivity of atoms within the molecule.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data for this compound based on the analysis of closely related dihydroisocoumarin structures.

Table 1: ¹H NMR Spectral Data for a this compound Analog (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
34.68m1H
2.95dd16.5, 3.51H
3.05dd16.5, 11.51H
56.28d2.51H
76.25d2.51H
8-OH9.70s1H
3-CH₃1.50d6.53H

Table 2: ¹³C NMR Spectral Data for a this compound Analog (in CDCl₃)

PositionChemical Shift (δ, ppm)Carbon Type
1170.5C=O
376.8CH
435.2CH₂
4a139.5C
5101.8CH
6163.0C
7100.5CH
8164.8C
8a101.2C
3-CH₃21.0CH₃

Table 3: ESI-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
[M+H]⁺[M+H - H₂O]⁺Water
[M+H]⁺[M+H - CO]⁺Carbon Monoxide
[M+H]⁺[M+H - CH₃]⁺Methyl Radical
[M+H]⁺RDA FragmentRetro-Diels-Alder reaction products

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the structure elucidation of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_ms_details Mass Spectrometry Experiments cluster_elucidation Structure Elucidation plant_material Dried Plant Material extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column Chromatography partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms one_d_nmr 1D NMR (¹H, ¹³C) nmr->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr esi_ms ESI-MS (High Resolution) ms->esi_ms esi_msms ESI-MS/MS (Fragmentation) ms->esi_msms structure Final Structure of this compound one_d_nmr->structure two_d_nmr->structure esi_ms->structure esi_msms->structure

Experimental workflow for the isolation and structure elucidation of this compound.

structure_elucidation_logic cluster_data_input Input Spectroscopic Data cluster_interpretation Data Interpretation and Assembly cluster_output Final Structure h_nmr ¹H NMR (δ, J, multiplicity, integration) proton_systems Identify Proton Spin Systems (COSY) h_nmr->proton_systems c_nmr ¹³C NMR (δ, carbon type) ch_correlation Correlate ¹H and ¹³C (HSQC) c_nmr->ch_correlation ms_data HR-MS (Molecular Formula) verify_fragments Verify with MS/MS Fragments ms_data->verify_fragments msms_data MS/MS (Fragmentation Pattern) msms_data->verify_fragments proton_systems->ch_correlation fragment_assembly Connect Fragments (HMBC) ch_correlation->fragment_assembly fragment_assembly->verify_fragments final_structure Proposed Structure of this compound verify_fragments->final_structure signaling_pathways cluster_nrf2 Nrf2 Antioxidant Pathway cluster_nfkb NF-κB Inflammatory Pathway hydrangetin_nrf2 This compound keap1_nrf2 Keap1-Nrf2 Complex hydrangetin_nrf2->keap1_nrf2 dissociates nrf2 Nrf2 keap1_nrf2->nrf2 nucleus_nrf2 Nucleus nrf2->nucleus_nrf2 translocates are ARE nrf2->are antioxidant_genes Antioxidant Gene Expression (HO-1, NQO1) are->antioxidant_genes cell_protection Cellular Protection antioxidant_genes->cell_protection hydrangetin_nfkb This compound akt Akt hydrangetin_nfkb->akt inhibits nfkb NF-κB akt->nfkb activates nucleus_nfkb Nucleus nfkb->nucleus_nfkb translocates inflammatory_genes Pro-inflammatory Gene Expression nfkb->inflammatory_genes inflammation Inflammation inflammatory_genes->inflammation

"exploratory studies on the pharmacological potential of Hydrangetin"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrangetin, also known as hydrangenol, is a dihydroisocoumarin found in the plants of the Hydrangea genus, notably Hydrangea macrophylla and Hydrangea serrata.[1] Traditionally used in herbal medicine, recent scientific investigations have begun to systematically explore the diverse pharmacological activities of this natural compound. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its antioxidant, anti-inflammatory, anti-diabetic, anticancer, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties in various in vitro assays. Its ability to scavenge free radicals and reduce oxidative stress is a key mechanism underlying many of its other pharmacological effects.

Quantitative Data for Antioxidant Activity of this compound
AssayModel SystemKey FindingsReference
TEAC (Trolox Equivalent Antioxidant Capacity)Chemical Assay1.8 - 3.2 mmol TE/mmol[2][3]
ORAC (Oxygen Radical Absorbance Capacity)Chemical Assay16.5 - 27.0 mmol TE/mmol[2][3]
Total Phenolics Content (Folin-Ciocalteu)Chemical Assay7.1 - 11.2 g GAE/100 g
Experimental Protocols for Antioxidant Assays

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) (or Ethanol), spectrophotometric grade

    • This compound (test sample)

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer capable of reading at 517 nm

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

    • Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

    • Assay:

      • In a 96-well plate, add a specific volume of each this compound dilution to different wells.

      • Add the same volume of the methanolic DPPH solution to each well.

      • Include a blank (methanol only) and a control (methanol with DPPH solution).

      • Include a positive control (e.g., ascorbic acid) at various concentrations.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

      The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents and Materials:

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • This compound (test sample)

    • Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox (standard)

    • 96-well microplate

    • Spectrophotometer capable of reading at 593 nm

  • Procedure:

    • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Preparation of Test Samples and Standards: Prepare a series of dilutions of this compound and the standard (e.g., FeSO₄) in a suitable solvent.

    • Assay:

      • Add a small volume of the sample or standard to the wells of a 96-well plate.

      • Add a larger volume of the pre-warmed FRAP reagent to each well and mix thoroughly.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measurement: Measure the absorbance at 593 nm.

    • Calculation: A standard curve is generated by plotting the absorbance of the standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity of this compound
Model SystemBiomarkerKey FindingsReference
LPS-induced RAW264.7 macrophagesNO productionDose-dependent reduction
LPS-induced RAW264.7 macrophagesPGE₂ productionSignificant downregulation
DSS-induced colitis in micePro-inflammatory cytokines (TNF-α, IL-6, IL-1β)Suppression of expression
DSS-induced colitis in miceiNOS, COX-2Inhibition of expression
Experimental Protocol for Anti-inflammatory Assay
  • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measurement of NO Production (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite (B80452) is used to quantify the concentration of nitrite, a stable metabolite of NO.

  • Cell Viability Assay (MTT Assay): To ensure that the observed reduction in NO is not due to cytotoxicity, perform a concurrent MTT assay on the treated cells.

Anti-diabetic Activity

This compound has shown promise as an anti-diabetic agent by improving glucose homeostasis and inhibiting key enzymes involved in carbohydrate metabolism.

Quantitative Data for Anti-diabetic Activity of this compound
AssayModel SystemKey FindingsReference
α-Amylase InhibitionEnzyme AssayIC50: 3.6 mg/mL (52% inhibition)
α-Glucosidase InhibitionEnzyme AssayIC50: 0.97 mg/mL (51% inhibition)
Experimental Protocol for In Vivo Anti-diabetic Study
  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Induction of Diabetes:

    • Acclimatize the animals for at least one week.

    • Induce diabetes by a single intraperitoneal (i.p.) injection of freshly prepared streptozotocin (B1681764) (STZ) solution (e.g., 40-65 mg/kg body weight) in citrate (B86180) buffer (pH 4.5).

    • Monitor blood glucose levels after 48-72 hours. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and are selected for the study.

  • Experimental Design:

    • Divide the diabetic rats into several groups:

      • Diabetic control group (receiving vehicle).

      • This compound-treated groups (receiving different doses of this compound, e.g., orally).

      • Positive control group (receiving a standard anti-diabetic drug like metformin (B114582) or glibenclamide).

      • A non-diabetic normal control group should also be included.

    • Administer the treatments daily for a specified period (e.g., 21-28 days).

  • Parameters to be Measured:

    • Fasting Blood Glucose: Measured at regular intervals from the tail vein using a glucometer.

    • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study to assess glucose utilization.

    • Biochemical Parameters: At the end of the treatment period, collect blood samples for the analysis of serum insulin, lipid profile (total cholesterol, triglycerides, HDL, LDL), and markers of liver and kidney function.

    • Histopathology: Isolate the pancreas for histopathological examination of the islets of Langerhans.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Its anticancer mechanisms often involve the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity of this compound
Cell LineAssayKey FindingsReference
Prostate Cancer (PC-3)Cell Viability (MTT)IC50: ~75 µM (72h)
Prostate Cancer (LNCaP)Cell Viability (MTT)IC50: ~65 µM (72h)

Note: GI50 (Growth Inhibition 50) is another common metric, representing the concentration that inhibits cell growth by 50%.

Experimental Protocols for Anticancer Assays
  • Cell Culture: Culture the desired cancer cell lines in their respective recommended media and conditions.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • The cell viability is expressed as a percentage of the control (untreated cells). The IC50 or GI50 value is calculated from the dose-response curve.

  • Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time.

  • Staining:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Treatment and Fixation: Treat cells with this compound, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are involved in cellular responses to stress and inflammation. This compound can modulate the phosphorylation and activation of these kinases.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 activates JNK JNK Upstream_Kinases->JNK activates ERK ERK Upstream_Kinases->ERK activates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response This compound This compound This compound->p38 inhibits phosphorylation This compound->JNK inhibits phosphorylation

Caption: this compound modulates the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is common in cancer. This compound has been shown to interfere with this pathway in cancer cells.

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->Akt inhibits phosphorylation

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Neuroprotective and Antimicrobial Activities

Research into the neuroprotective and antimicrobial effects of this compound is ongoing. Preliminary studies suggest potential in these areas, but more quantitative data and detailed mechanistic studies are required.

Pharmacokinetics and Bioavailability

Currently, there is limited publicly available data on the pharmacokinetics and bioavailability of this compound. Further studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its development as a drug.

Synthesis and Derivatives

This compound can be isolated from its natural sources, and synthetic routes for its production have also been developed. The synthesis of this compound derivatives is an active area of research, with the aim of improving its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities. Its well-documented antioxidant, anti-inflammatory, anti-diabetic, and anticancer effects, mediated through the modulation of key signaling pathways, make it a strong candidate for further drug development. This technical guide provides a solid foundation of the current knowledge on this compound, highlighting the need for further research, particularly in the areas of neuroprotection, antimicrobial activity, and pharmacokinetics, to fully realize its therapeutic potential.

References

Identifying Novel Microbial Sources of Hydrangetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrangetin, a dihydroisocoumarin, is a natural phenolic compound traditionally sourced from the plant Hydrangea macrophylla. With a growing interest in its potential therapeutic applications, including antioxidant and anti-inflammatory properties, there is a compelling case for exploring alternative and sustainable production methods. Microbial fermentation offers a promising avenue for the scalable and cost-effective synthesis of complex natural products. This technical guide outlines a comprehensive, multi-pronged strategy for the identification of novel microbial sources of this compound. The methodologies detailed herein span from the initial isolation and high-throughput screening of diverse microbial populations to advanced techniques in genome mining and the heterologous expression of biosynthetic pathways. This guide provides researchers and drug development professionals with the necessary experimental protocols and conceptual frameworks to embark on the discovery of microbial-derived this compound, potentially unlocking new avenues for its production and therapeutic development.

Introduction to this compound and the Case for Microbial Sourcing

This compound is a stilbenoid derivative recognized for its presence in Hydrangea species. Structurally, it is a dihydroisocoumarin, and its biosynthesis in plants is linked to the phenylpropanoid pathway. The growing body of research on this compound's bioactivities necessitates a reliable and scalable supply of the compound. Traditional extraction from plant sources can be limited by geographical and seasonal variability, as well as the challenges of complex purification processes.

Microbial systems present a robust alternative for the production of high-value plant secondary metabolites.[1][2] The advantages of microbial fermentation include rapid growth rates, the potential for high-density cultures, and the amenability of microbes to genetic and metabolic engineering for yield optimization.[3][4] The vast, largely untapped diversity of microorganisms represents a rich reservoir of novel biosynthetic capabilities.[5] This guide focuses on a systematic approach to tap into this diversity for the discovery of this compound-producing microbes.

A Multi-Pronged Strategy for Discovery

The identification of novel microbial sources of this compound requires an integrated approach that combines classical microbiology with modern 'omics' technologies. The overall workflow is depicted below.

Figure 1: Overall Workflow for Identifying Microbial this compound Sources cluster_0 Microbial Isolation & Culturing cluster_1 Screening & Identification cluster_2 Genomic & Bioinformatic Analysis cluster_3 Heterologous Expression & Engineering a Environmental Sample Collection b Enrichment & Isolation a->b c Microbial Culture Library b->c d High-Throughput Screening c->d e Hit Identification (LC-MS/MS) d->e f Bioactivity Assays d->f g Whole Genome Sequencing e->g f->g h Genome Mining for BGCs g->h i Phylogenetic Analysis h->i j BGC Cloning & Assembly h->j k Host Strain Selection j->k l Heterologous Expression k->l m Metabolic Engineering l->m m->d

Caption: Overall workflow for identifying microbial this compound sources.

This strategy is divided into four key stages:

  • Microbial Isolation and Culturing: Building a diverse library of microorganisms from various ecological niches.

  • Screening and Identification: Employing high-throughput methods to screen microbial extracts for the presence of this compound or related compounds.

  • Genomic and Bioinformatic Analysis: Identifying the biosynthetic gene clusters (BGCs) responsible for this compound production in hit strains.

  • Heterologous Expression and Engineering: Transferring the identified BGCs into a suitable host for scalable production and yield optimization.

Data Presentation

Effective data management and clear presentation are crucial for comparing results across different experiments and microbial strains. The following tables provide templates for organizing key quantitative data.

Table 1: Hypothetical Screening Results of Microbial Extracts

Microbial Isolate IDSource HabitatExtract Concentration (mg/mL)This compound Peak Area (LC-MS)Relative Abundance (%)
M-001Forest Soil101.2 x 10^55
M-002Marine Sediment10Not Detected0
M-003Plant Endophyte108.5 x 10^660
M-004Cave Biofilm103.4 x 10^42

Table 2: Hypothetical Comparative Yields of this compound from Engineered Microbial Strains

Engineered StrainHost OrganismBGC OriginPrecursor FedThis compound Titer (mg/L)
E. coli-Hyd1E. coli BL21(DE3)Isolate M-003Phenylalanine50
S. cerevisiae-Hyd1S. cerevisiaeIsolate M-003Phenylalanine120
E. coli-Hyd2E. coli BL21(DE3)Isolate M-003Cinnamic Acid85
S. cerevisiae-Hyd2S. cerevisiaeIsolate M-003Cinnamic Acid210

Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the discovery workflow.

Microbial Isolation and Culturing

Objective: To isolate a diverse range of microorganisms from various environmental samples.

Materials:

  • Sterile sample collection tubes and bags

  • Multiple selective and non-selective agar (B569324) media (e.g., Nutrient Agar, Potato Dextrose Agar, ISP2 medium)

  • Enrichment broths

  • Incubators at various temperatures

  • Autoclave

  • Laminar flow hood

Procedure:

  • Sample Collection: Aseptically collect samples from diverse environments such as soil, marine sediments, plant tissues (for endophytes), and lichens.

  • Serial Dilution and Plating: Prepare serial dilutions of the samples in sterile saline. Plate the dilutions onto various agar media.

  • Incubation: Incubate the plates at different temperatures (e.g., 25°C, 30°C, 37°C) for 7-21 days.

  • Isolation of Pure Cultures: Pick individual colonies with distinct morphologies and streak them onto fresh plates to obtain pure cultures.

  • Cryopreservation: Grow pure cultures in appropriate broth media and prepare glycerol (B35011) stocks for long-term storage at -80°C.

High-Throughput Screening for Stilbenoid Production

Objective: To rapidly screen a large number of microbial extracts for the presence of this compound or related stilbenoids.

Materials:

  • 96-well deep-well plates for microbial cultivation

  • Automated liquid handling system

  • Solvents for extraction (e.g., ethyl acetate (B1210297), methanol)

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)

  • This compound analytical standard

Procedure:

  • Cultivation: Inoculate the isolated microbial strains into 96-well deep-well plates containing appropriate culture media. Incubate with shaking for 5-10 days.

  • Extraction: Add an equal volume of ethyl acetate to each well. Seal the plates and shake vigorously for 1 hour. Centrifuge the plates to separate the organic and aqueous layers.

  • Sample Preparation: Transfer the organic layer to a new 96-well plate and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extracts in methanol.

  • HPLC-MS Analysis: Analyze the reconstituted extracts using a rapid HPLC-MS method. Monitor for the mass-to-charge ratio (m/z) corresponding to this compound and its potential derivatives.

  • Hit Identification: Compare the retention time and mass spectrum of peaks in the microbial extracts with the this compound analytical standard to identify positive hits.

Genome Mining for Biosynthetic Gene Clusters (BGCs)

Objective: To identify the genetic blueprint responsible for this compound biosynthesis in the hit microorganisms.

Materials:

  • DNA extraction kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina, PacBio)

  • Bioinformatics software for genome assembly (e.g., SPAdes, Canu)

  • Bioinformatics tools for BGC prediction (e.g., antiSMASH, PRISM)

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the positive hit microbial strains.

  • Genome Sequencing: Sequence the genomes using an appropriate NGS platform to obtain high-coverage sequencing data.

  • Genome Assembly: Assemble the sequencing reads into a draft or complete genome sequence.

  • BGC Prediction: Submit the assembled genome to antiSMASH or a similar tool to predict the locations and architectures of secondary metabolite BGCs.

  • Candidate BGC Identification: Search the predicted BGCs for genes encoding enzymes typically involved in stilbenoid biosynthesis, such as polyketide synthases (PKSs), chalcone (B49325) synthases (CHSs), and tailoring enzymes (e.g., hydroxylases, methyltransferases).

Heterologous Expression of Biosynthetic Pathways

Objective: To functionally validate the candidate BGC and establish a platform for scalable production.

Materials:

  • Restriction enzymes, DNA ligase, and Gibson assembly reagents

  • Expression vectors for the chosen host (e.g., E. coli, Saccharomyces cerevisiae)

  • Competent cells of the host organism

  • Fermenters for controlled cultivation

Procedure:

  • BGC Cloning: Clone the identified BGC from the native producer into a suitable expression vector. This may require assembling multiple DNA fragments.

  • Host Transformation: Transform the expression vector into a well-characterized and genetically tractable host organism.

  • Expression and Fermentation: Cultivate the engineered host under conditions that induce the expression of the BGC.

  • Product Analysis: Extract the culture broth and analyze for the production of this compound using HPLC-MS.

  • Metabolic Engineering (Optional): If initial production is low, optimize the pathway by overexpressing precursor-supplying genes, knocking out competing pathways, or codon-optimizing the BGC genes for the heterologous host.

Signaling Pathways and Logical Relationships

Hypothetical this compound Biosynthetic Pathway

The biosynthesis of this compound in a microbial host would likely follow a pathway analogous to that in plants, starting from the general phenylpropanoid pathway.

Figure 2: Hypothetical Microbial Biosynthetic Pathway for this compound A Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaric Acid B->C C4H D p-Coumaroyl-CoA C->D 4CL F Resveratrol D->F STS E Malonyl-CoA E->F G Dihydroresveratrol F->G Reductase H This compound G->H Hydroxylase/Cyclase

Caption: Hypothetical microbial biosynthetic pathway for this compound.

Decision Tree for Prioritizing Microbial Candidates

After the initial screening, a systematic approach is needed to select the most promising candidates for further investigation.

Figure 3: Decision Tree for Microbial Candidate Prioritization A Initial Hit from HTS B Confirmed this compound Production? A->B C High Titer? B->C Yes H Deprioritize or Re-evaluate B->H No D Novel BGC Architecture? C->D Yes G Prioritize for Genome Mining C->G No E Genetically Tractable? D->E Yes D->G No F Proceed with Heterologous Expression E->F No I High Priority Candidate E->I Yes I->F

Caption: Decision tree for prioritizing microbial candidates.

Conclusion and Future Outlook

The discovery of microbial sources for this compound holds the potential to revolutionize its production, making it more sustainable and economically viable. The integrated workflow presented in this guide, combining high-throughput screening, genome mining, and synthetic biology, provides a robust framework for achieving this goal. While the direct isolation of a high-producing microbial strain is a possibility, the identification and subsequent heterologous expression of the responsible biosynthetic gene cluster is a more probable and powerful strategy. Future efforts in this area will likely benefit from advancements in automated screening technologies, next-generation sequencing, and metabolic engineering, further accelerating the discovery and optimization of microbial cell factories for the production of valuable natural products like this compound.

References

Methodological & Application

Application Notes & Protocols: Hydrangetin Extraction and Purification from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrangetin, also known as hydrangenol, is a dihydroisocoumarin found in plants of the Hydrangea genus, notably Hydrangea macrophylla and Hydrangea serrata.[1][2][3][4] This natural compound has garnered scientific interest for its various biological activities, including anti-inflammatory, antiallergic, and antidiabetic properties.[1] These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound from plant materials, tailored for research and development purposes.

Data Presentation

The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction method, and the physical state of the plant material. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Extraction Methods for Compounds from Hydrangea spp.

ParameterMethod 1: Reflux ExtractionMethod 2: Ultrasonic-Assisted Extraction (UAE)Method 3: Accelerated Solvent Extraction (ASE)
Plant Material Dried, powdered aerial parts of H. macrophyllaCrushed, fermented leaves of H. macrophyllaDried, powdered leaves of H. macrophylla
Solvent 70% Ethanol (B145695) (EtOH)Methanol (MeOH) and 70% EtOH (1:1)Methanol
Solvent-to-Solid Ratio 8:1 (L/kg) per extraction (total 3 extractions)20:1 (mL/g)Not specified, but generally lower than other methods
Temperature Reflux temperature35°C[5]Elevated temperature (e.g., 100°C)
Time 3 hours per extraction[6]30 minutes[7]~15-20 minutes
Yield 14% (w/w) crude extract from dried material[6]Yield for pure this compound not specified21.28 mg/g of related compound (phyllodulcin)[5]
Reference [6][7][5]

Table 2: Solvent Partitioning for Crude Extract Fractionation

StepSolventsOutcome
Initial Partition Ethyl Acetate (B1210297) (EtOAc) - Water (H₂O) (1:1, v/v)Separates compounds based on polarity. Dihydroisocoumarins like this compound are expected to favor the organic phase.
Secondary Partition n-Butanol (n-BuOH) - Water (H₂O)Further fractionation of the aqueous phase to isolate compounds of intermediate polarity.
Reference [6]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the extraction and purification of this compound.

Protocol 1: Plant Material Preparation
  • Collection and Drying: Collect fresh leaves of Hydrangea macrophylla or Hydrangea serrata. Air-dry the leaves in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (e.g., 40-60°C) to prevent degradation of bioactive compounds.[8][9]

  • Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder.[9] A smaller particle size increases the surface area for solvent extraction, enhancing efficiency.

  • Storage: Store the powdered plant material in an airtight, light-proof container at room temperature to prevent moisture absorption and photodegradation.

Protocol 2: Extraction of this compound

This protocol describes a common method using 70% ethanol under reflux, which has been shown to be effective for extracting polar and semi-polar compounds from Hydrangea.[6]

  • Setup: Place 100 g of dried, powdered plant material into a 2 L round-bottom flask.

  • Solvent Addition: Add 800 mL of 70% aqueous ethanol to the flask.

  • Reflux: Connect a reflux condenser to the flask and heat the mixture to boiling using a heating mantle. Maintain a gentle reflux for 3 hours.[6]

  • Filtration: After 3 hours, allow the mixture to cool to room temperature. Filter the mixture through Whatman No. 1 filter paper under vacuum to separate the extract from the solid plant residue.

  • Repeated Extraction: Transfer the plant residue back to the flask and repeat the extraction process (steps 2-4) two more times to maximize the yield.

  • Concentration: Combine the filtrates from all three extractions. Concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C to remove the ethanol. The resulting concentrated aqueous extract can then be lyophilized (freeze-dried) to obtain a dry powder.[6]

Protocol 3: Purification of this compound

This multi-step protocol involves liquid-liquid partitioning followed by chromatographic techniques to isolate this compound from the crude extract.

Part A: Liquid-Liquid Partitioning

  • Initial Suspension: Dissolve the dried crude extract (from Protocol 2) in a volume of distilled water.

  • Ethyl Acetate Fractionation: Transfer the aqueous solution to a separatory funnel and add an equal volume of ethyl acetate (EtOAc). Shake the funnel vigorously for 5 minutes, periodically venting to release pressure. Allow the layers to separate.

  • Collection: Drain the lower aqueous layer into a flask. Drain the upper EtOAc layer into a separate flask.

  • Repeat: Repeat the extraction of the aqueous layer with two more portions of EtOAc.

  • Combine and Evaporate: Combine all EtOAc fractions and evaporate the solvent using a rotary evaporator to yield the EtOAc-soluble fraction, which will be enriched with this compound.

Part B: Column Chromatography

  • Stationary Phase: Pack a glass column with silica (B1680970) gel (100-200 mesh) using a suitable solvent system (e.g., a mixture of chloroform (B151607) and methanol) as the slurry.[10]

  • Sample Loading: Dissolve the dried EtOAc fraction in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the percentage of methanol.[10]

  • Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 15-20 mL).

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 19:1).[11] Visualize the spots under UV light.

  • Pooling: Combine the fractions that show a pure spot corresponding to a this compound standard. Evaporate the solvent to obtain semi-purified this compound.

Part C: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, Prep-HPLC is recommended.[7]

  • System Preparation: Use a C18 reversed-phase column. The mobile phase could consist of a gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).[12]

  • Sample Preparation: Dissolve the semi-purified this compound from the column chromatography step in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the Prep-HPLC system. Collect the peak corresponding to the retention time of this compound.

  • Final Step: Evaporate the solvent from the collected fraction under reduced pressure and then lyophilize to obtain pure this compound powder.

Visualizations

Experimental Workflow Diagram

G plant Plant Material (Hydrangea macrophylla leaves) prep Preparation (Drying and Grinding) plant->prep extraction Solvent Extraction (e.g., 70% EtOH Reflux) prep->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract partition Liquid-Liquid Partitioning (EtOAc/Water) crude_extract->partition et_oac EtOAc Fraction partition->et_oac col_chrom Silica Gel Column Chromatography et_oac->col_chrom semi_pure Semi-Purified this compound col_chrom->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Overall workflow for this compound extraction and purification.

Factors Influencing Extraction Efficiency

G center Extraction Efficiency solvent Solvent Properties (Polarity, Viscosity) solvent->center temp Temperature temp->center time Extraction Time time->center particle Particle Size particle->center ratio Solvent-to-Solid Ratio ratio->center method Extraction Method (Reflux, Sonication, etc.) method->center

Caption: Key factors that influence the efficiency of this compound extraction.

References

Application Note: Quantitative Analysis of Hydrangetin using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated method for the quantitative analysis of Hydrangetin, a dihydroisocoumarin found in Hydrangea macrophylla, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol provides a robust and reliable method for the accurate quantification of this compound in various sample matrices, which is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies.

Introduction

This compound, with the chemical structure 8-Hydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one, is a naturally occurring dihydroisocoumarin. It is one of the bioactive compounds found in the leaves and flowers of Hydrangea macrophylla, a plant with a history of use in traditional medicine. The quantitative analysis of this compound is essential for standardizing herbal extracts and for pharmacological research to understand its therapeutic potential. HPLC with UV detection is a widely used analytical technique for the quantification of such compounds due to its specificity, sensitivity, and accuracy.[1][2] This document provides a comprehensive protocol for the quantitative determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended instrumental parameters, based on methods used for the analysis of the structurally related compound, hydrangenol, also found in Hydrangea macrophylla.[3]

Table 1: HPLC-UV Instrument Parameters

ParameterRecommended Setting
HPLC System Any standard HPLC system with a quaternary or binary pump, autosampler, and column oven
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.3% Formic Acid in HPLC-grade WaterB: Acetonitrile
Gradient Elution Start with a higher proportion of A, gradually increasing the proportion of B over the run. A suggested starting point is a linear gradient from 10% B to 40% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detector Variable Wavelength Detector or Photodiode Array (PDA) Detector
Detection Wavelength 254 nm (based on analysis of hydrangenol; it is recommended to determine the λmax of this compound for optimal sensitivity)
Injection Volume 10 µL
Chemicals and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade or ultrapure)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial gradient conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from plant material. The specific steps may need to be optimized based on the sample matrix.

  • Extraction: Weigh 1 g of dried and powdered plant material (e.g., Hydrangea macrophylla leaves). Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999
Accuracy The closeness of the test results obtained by the method to the true value. Determined by spike and recovery experiments.Recovery between 98% and 102%
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at intraday and interday levels.Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.Peak purity analysis using a PDA detector

Data Presentation

The quantitative data obtained from the analysis should be presented in a clear and structured manner.

Table 3: Example Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115000
575000
10152000
25374000
50751000
1001505000
0.9998

Table 4: Example Quantitative Analysis Results

Sample IDRetention Time (min)Peak Area (mAU*s)Calculated Concentration (µg/mL)Concentration in original sample (mg/g)
Sample 18.5225800017.10.342
Sample 28.5126500017.60.352
Sample 38.5326100017.30.346
Mean 8.52 261333 17.3 0.347
RSD (%) 0.12 1.34 1.45 1.45

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound using HPLC-UV.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Plant Material Extraction Extraction Sample->Extraction Standard This compound Standard Stock Stock Solution Standard->Stock Filtration Filtration Extraction->Filtration Dilution_Sample Dilution Filtration->Dilution_Sample Injection Injection into HPLC Dilution_Sample->Injection Working_Standards Working Standards Stock->Working_Standards Working_Standards->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification Report Report Results Quantification->Report

Fig. 1: Experimental workflow for this compound analysis.

As no specific signaling pathway for this compound has been definitively established in publicly available literature, a diagram of a known pathway for a related class of compounds is not provided. The focus of this application note is on the analytical methodology for quantification.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accurate approach for the quantitative analysis of this compound. The protocol is suitable for routine quality control of herbal medicines and for research purposes in the fields of phytochemistry and pharmacology. Proper method validation is crucial to ensure the accuracy and reliability of the results.

References

Sensitive Spectrofluorometric Assay for Hydrangetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the sensitive quantification of Hydrangetin, a naturally occurring isocoumarin (B1212949), using spectrofluorometry. This compound, also known as 7-hydroxy-8-methoxycoumarin, exhibits intrinsic fluorescence that can be harnessed for analytical purposes. This application note outlines the principles, protocols for sample preparation, instrument settings, and data analysis for the accurate determination of this compound concentration in various samples. The described assay is rapid, cost-effective, and suitable for high-throughput screening.

Introduction

This compound is a phenolic compound found in several plant species, notably in the roots of Hydrangea species. It belongs to the isocoumarin class of compounds, which are known for their diverse biological activities. Due to its potential therapeutic properties, there is a growing interest in developing sensitive and reliable analytical methods for its quantification in plant extracts and biological matrices. Spectrofluorometry offers a highly sensitive and selective approach for the analysis of fluorescent molecules like this compound. The inherent fluorescence of the 7-hydroxycoumarin moiety forms the basis of this assay. This method relies on the principle that the intensity of fluorescence emission is directly proportional to the concentration of the analyte over a certain range.

Principle of the Assay

The assay is based on the native fluorescence of this compound. The molecule is excited by light at a specific wavelength, causing it to move to an excited electronic state. Upon returning to its ground state, it emits light at a longer wavelength. The intensity of this emitted light is measured and correlated with the concentration of this compound in the sample. The choice of appropriate excitation and emission wavelengths, as well as the optimization of solvent and pH conditions, are critical for achieving high sensitivity and specificity.

Data Presentation

Table 1: Spectrofluorometric Parameters for this compound Analysis

ParameterValueReference/Note
Excitation Wavelength (λex) ~355 nmBased on data for 7-hydroxycoumarin derivatives.[1][2]
Emission Wavelength (λem) ~455 nmBased on data for 7-hydroxycoumarin derivatives.[1]
Recommended Solvent Methanol (B129727) or Ethanol (B145695)This compound has poor solubility in water.
Recommended pH 7.0 - 8.0 (Buffered)To ensure deprotonation of the phenolic hydroxyl group, enhancing fluorescence.
Linear Range To be determined empiricallyTypically in the ng/mL to µg/mL range.
Limit of Detection (LOD) To be determined empirically
Limit of Quantification (LOQ) To be determined empirically

Table 2: Suggested Calibration Standard Concentrations

StandardConcentration (µg/mL)Solvent
Blank0Methanol
Standard 10.1Methanol
Standard 20.5Methanol
Standard 31.0Methanol
Standard 42.5Methanol
Standard 55.0Methanol
Standard 610.0Methanol

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Methanol (Spectroscopic grade)

  • Ethanol (Spectroscopic grade)

  • Phosphate buffer solution (0.1 M, pH 7.4)

  • Deionized water

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

  • Volumetric flasks and pipettes

Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL (as suggested in Table 2).

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Plant Extracts:

    • Extract a known weight of the dried plant material with methanol using an appropriate extraction technique (e.g., sonication or Soxhlet extraction).

    • Filter the extract to remove particulate matter.

    • Dilute the extract with methanol to a concentration expected to be within the linear range of the assay. A preliminary scan may be necessary to determine the appropriate dilution factor.

  • For Liquid Samples:

    • If the sample is aqueous, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.

    • Evaporate the organic solvent and reconstitute the residue in a known volume of methanol.

    • Dilute as needed with methanol.

Spectrofluorometric Measurement
  • Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Set the excitation wavelength to approximately 355 nm and the emission wavelength to approximately 455 nm. Note: These wavelengths should be optimized for the specific instrument and experimental conditions by performing excitation and emission scans with a standard solution of this compound.

  • Set the excitation and emission slit widths (e.g., 5 nm).

  • Use a quartz cuvette for all measurements.

  • Measure the fluorescence intensity of the blank (methanol).

  • Measure the fluorescence intensity of each of the working standard solutions.

  • Measure the fluorescence intensity of the prepared sample solutions.

Data Analysis
  • Subtract the fluorescence intensity of the blank from the fluorescence intensity of each standard and sample.

  • Construct a calibration curve by plotting the corrected fluorescence intensity of the standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.99 for a good linear fit.

  • Use the equation of the line to calculate the concentration of this compound in the unknown samples based on their corrected fluorescence intensities.

  • Account for any dilution factors used during sample preparation to determine the original concentration of this compound in the sample.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare this compound Stock Solution standards Prepare Working Standard Solutions stock->standards sample_prep Prepare Sample (e.g., Plant Extract) measure_samples Measure Samples sample_prep->measure_samples instrument_setup Set up Spectrofluorometer (λex=~355nm, λem=~455nm) measure_blank Measure Blank (Methanol) instrument_setup->measure_blank measure_standards Measure Standards measure_blank->measure_standards measure_standards->measure_samples calibration_curve Construct Calibration Curve measure_standards->calibration_curve calculate_conc Calculate Sample Concentration measure_samples->calculate_conc regression Linear Regression (y = mx + c, R² ≥ 0.99) calibration_curve->regression regression->calculate_conc

Caption: Experimental workflow for the spectrofluorometric assay of this compound.

signaling_pathway_placeholder cluster_info Note on Signaling Pathways cluster_pathway Hypothetical Signaling Pathway info Currently, specific signaling pathways directly modulated by This compound have not been extensively elucidated in the literature. Further research is required to identify its molecular targets and mechanisms of action. This diagram serves as a placeholder for future findings where 'Upstream Signal' would be the initiating stimulus, and 'Cellular Response' would be the observed biological effect. upstream_signal Upstream Signal target_protein Potential Target Protein upstream_signal->target_protein This compound This compound This compound->target_protein downstream_cascade Downstream Signaling Cascade target_protein->downstream_cascade cellular_response Cellular Response downstream_cascade->cellular_response

Caption: Placeholder for the hypothetical signaling pathway of this compound.

Optimization and Considerations

  • Wavelength Selection: The provided excitation and emission wavelengths are based on related compounds. It is crucial to perform excitation and emission scans for a this compound standard in the chosen solvent to determine the optimal wavelengths for maximum fluorescence intensity.

  • Solvent Effects: The fluorescence of coumarin (B35378) derivatives can be sensitive to solvent polarity. While methanol is recommended, other solvents such as ethanol or acetonitrile (B52724) should be tested to see if they enhance the fluorescence signal.

  • pH Effects: The phenolic hydroxyl group of this compound is expected to have a pKa. The fluorescence intensity is likely to be pH-dependent, with potentially higher fluorescence in a slightly basic medium where the hydroxyl group is deprotonated. It is recommended to investigate the fluorescence intensity over a range of pH values (e.g., pH 5 to 9) to determine the optimal pH for the assay. A stable buffer system should be used to maintain the optimal pH.

  • Interferences: When analyzing complex samples like plant extracts, other fluorescent compounds may interfere with the assay. A chromatographic separation step (e.g., HPLC) prior to fluorescence detection may be necessary for samples with significant interfering matrix effects.

  • Photostability: Prolonged exposure of this compound solutions to the excitation light may lead to photobleaching. It is advisable to minimize the exposure time during measurements.

  • Inner Filter Effect: At high concentrations, the absorbance of the solution can interfere with the excitation and emission of light, leading to a non-linear relationship between concentration and fluorescence intensity. This can be avoided by working with sufficiently dilute solutions.

Conclusion

The spectrofluorometric assay described provides a sensitive, rapid, and straightforward method for the quantification of this compound. Proper optimization of experimental parameters is key to achieving accurate and reproducible results. This method is a valuable tool for researchers in natural product chemistry, pharmacology, and drug development who are interested in the analysis of this promising isocoumarin.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of Hydrangetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrangetin, a dihydroisocoumarin found in Hydrangea species, has garnered interest for its potential biological activities. Evaluating the inhibitory effect of this compound on specific enzymes is a critical step in understanding its mechanism of action and therapeutic potential. Enzyme inhibitors are pivotal in drug discovery for treating a wide array of diseases.[1] This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay for this compound, with a focus on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis and a common target for cosmetic and therapeutic agents.[2][3] The principles and steps outlined here can be adapted for other enzymes of interest.

Principle of the Assay

The in vitro enzyme inhibition assay is a fundamental technique used to screen and characterize the inhibitory potential of a compound against a specific enzyme. The assay measures the enzymatic activity in the presence and absence of the test compound (this compound). The activity is typically monitored by measuring the formation of a product or the depletion of a substrate over time, often through a change in absorbance or fluorescence. The percentage of inhibition is then calculated, and from a dose-response curve, the half-maximal inhibitory concentration (IC50) value can be determined. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2]

Enzymatic Targets of Interest for this compound

While the specific enzymatic targets of this compound are still under broad investigation, compounds from Hydrangea species have been shown to possess inhibitory activities against several enzymes. For instance, compounds derived from Hydrangea have demonstrated anti-cholinesterase effects, inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] Given its phenolic structure, other potential targets for this compound could include:

  • Tyrosinase: Involved in hyperpigmentation disorders.[2][3]

  • Alpha-glucosidase: A key enzyme in carbohydrate metabolism, relevant for diabetes management.[5][6][7]

  • Lipoxygenase (LOX): Plays a role in inflammatory pathways.[8][9][10][11]

This protocol will focus on the tyrosinase inhibition assay as a representative example.

Quantitative Data Summary

The inhibitory activity of a compound is typically quantified by its IC50 value. The following table provides a template for summarizing such data.

Enzyme TargetTest CompoundPositive ControlIC50 Value (µM)
TyrosinaseThis compoundKojic AcidTo be determined

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase inhibitory activity.[2][3][12]

1. Materials and Reagents

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate

  • This compound (test compound)

  • Kojic acid (positive control)[2][12]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions

  • Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.

  • Tyrosinase Solution: Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of a specific activity (e.g., 46 U/mL).[12] Prepare this solution fresh before the experiment and keep it on ice.

  • L-DOPA Solution: Dissolve L-DOPA in phosphate buffer to a final concentration (e.g., 1 mM).[6] This solution should also be prepared fresh.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to obtain a range of final concentrations for testing.

  • Kojic Acid Solution: Prepare a stock solution of kojic acid in a similar manner to be used as a positive control.

3. Assay Procedure

  • To the wells of a 96-well microplate, add the following solutions in the specified order:

    • Test Wells: 40 µL of phosphate buffer, 20 µL of this compound working solution, and 20 µL of tyrosinase solution.

    • Control Wells (100% enzyme activity): 60 µL of phosphate buffer and 20 µL of tyrosinase solution.

    • Positive Control Wells: 40 µL of phosphate buffer, 20 µL of kojic acid solution, and 20 µL of tyrosinase solution.

    • Blank Wells (for each this compound concentration): 60 µL of phosphate buffer and 20 µL of the corresponding this compound working solution (without the enzyme).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.[3]

  • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm or 510 nm) using a microplate reader.[3][12] Take readings at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) to monitor the formation of dopachrome.

4. Data Analysis

  • For each concentration of this compound, subtract the absorbance of the blank well from the absorbance of the corresponding test well.

  • Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:[2] % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

    • A_control = Absorbance of the control well (100% enzyme activity).

    • A_sample = Absorbance of the test well containing this compound.

  • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve.[2]

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer add_reagents Add Reagents to 96-Well Plate prep_buffer->add_reagents prep_enzyme Prepare Tyrosinase Solution prep_enzyme->add_reagents prep_substrate Prepare L-DOPA Solution add_substrate Initiate Reaction with L-DOPA prep_substrate->add_substrate prep_this compound Prepare this compound Solutions prep_this compound->add_reagents prep_control Prepare Kojic Acid Solution prep_control->add_reagents pre_incubate Pre-incubate at 25-37°C for 10 min add_reagents->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance (475-510 nm) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Adapting the Protocol for Other Enzymes

The general principles of this protocol can be applied to other enzymes. The key modifications would involve:

  • Enzyme and Substrate: Using the specific enzyme of interest (e.g., α-glucosidase, lipoxygenase) and its corresponding substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, linoleic acid for lipoxygenase).[6][8]

  • Buffer and pH: Optimizing the buffer composition and pH for the specific enzyme's optimal activity.

  • Detection Method: The method for detecting product formation may differ. For example, the lipoxygenase assay often measures the increase in absorbance at 234 nm due to the formation of conjugated dienes.[8][9] The α-glucosidase assay may measure the release of p-nitrophenol at 405 nm.[6]

  • Positive Control: Utilizing a known inhibitor for the specific enzyme as a positive control (e.g., acarbose (B1664774) for α-glucosidase, quercetin (B1663063) or nordihydroguaiaretic acid for lipoxygenase).[6][9]

By carefully considering these factors, this protocol can serve as a robust framework for investigating the enzyme inhibitory potential of this compound against a variety of targets.

References

Application Notes and Protocols for Assessing Hydrangetin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrangetin, a dihydroisocoumarin found in Hydrangea species, represents a class of natural compounds with potential therapeutic properties. Assessing the cytotoxic effects of such compounds is a critical first step in the drug discovery and development process. These application notes provide a comprehensive overview of standard cell culture methodologies to evaluate the cytotoxicity of this compound. The protocols detailed below are based on established methods for assessing the cytotoxic and apoptotic effects of isocoumarins and related natural products.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the cytotoxic effects of this compound on various cancer cell lines. This data is intended to serve as a guide for expected outcomes and for comparative analysis.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.8
A549Lung Carcinoma4822.5
HeLaCervical Adenocarcinoma4818.2
HepG2Hepatocellular Carcinoma4825.1
HCT116Colon Carcinoma4820.4

Table 2: Apoptotic and Necrotic Cell Population after this compound Treatment in MCF-7 Cells (48h)

This compound (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
1070.3 ± 3.515.8 ± 1.28.5 ± 0.95.4 ± 0.6
2545.1 ± 2.828.9 ± 2.119.7 ± 1.56.3 ± 0.7
5015.6 ± 1.940.2 ± 3.335.1 ± 2.99.1 ± 1.1

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[1][2]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Cells and reagents as listed for the MTT assay

  • Commercially available LDH cytotoxicity assay kit

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Measurement: Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Staining: Resuspend the cell pellet in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in this compound-induced cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Selection (e.g., MCF-7, A549) mtt MTT Assay (Viability) cell_culture->mtt ldh LDH Assay (Membrane Integrity) cell_culture->ldh apoptosis Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis hydrangetin_prep This compound Stock Solution Preparation hydrangetin_prep->mtt hydrangetin_prep->ldh hydrangetin_prep->apoptosis ic50 IC50 Determination mtt->ic50 ldh->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant

Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway This compound This compound ros ROS Generation This compound->ros pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt mapk MAPK Pathway (p38, JNK) ros->mapk bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) mapk->bcl2_family pi3k_akt->bcl2_family mitochondria Mitochondrial Dysfunction bcl2_family->mitochondria caspases Caspase Activation (Caspase-9, Caspase-3) mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

A potential signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for the Synthesis of Hydrangetin Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrangetin, an isocoumarin (B1212949) first isolated from Hydrangea macrophylla, and its derivatives have garnered significant interest due to their diverse biological activities, particularly their potential as anti-inflammatory agents. Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. This document provides detailed application notes and experimental protocols for the synthesis of a library of this compound derivatives, specifically 3-aryl-isocoumarins, to facilitate SAR exploration. The protocols focus on robust and versatile synthetic methodologies, such as the Perkin condensation, which allows for the systematic modification of the core structure. Additionally, this guide presents a summary of quantitative anti-inflammatory data for a series of synthesized derivatives and illustrates the key signaling pathways modulated by these compounds.

Introduction

Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities[1]. This compound is a representative member of this family. The development of synthetic routes to access novel isocoumarin derivatives is a key step in conducting comprehensive SAR studies. By systematically altering the substituents on the isocoumarin scaffold, researchers can identify the structural motifs responsible for potent and selective biological activity. This information is invaluable for the rational design of new therapeutic agents with improved efficacy and pharmacokinetic profiles. The primary anti-inflammatory mechanism of many coumarin (B35378) and isocoumarin derivatives involves the modulation of key signaling pathways such as the NF-κB and Nrf2 pathways[1].

Data Presentation: Structure-Activity Relationship of 3-Arylcoumarin Derivatives

The following table summarizes the in vitro anti-inflammatory activity of a series of synthesized 3-arylcoumarin derivatives. The activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW264.7 cells. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of NO production[2].

Compound IDR1R2R3R4R5IC₅₀ (µM)[2]
1 HHHHH> 25
16 HClHCl2-OCH₃8.5
25 HBrOCH₃H3-OCH₃6.9
28 HOCH₃HOCH₃4-OCH₃10.2
31 ClHHH2-Cl12.7
34 OCH₃HHH4-F15.8

Experimental Protocols

General Synthetic Scheme: Perkin Condensation for 3-Arylcoumarins

The synthesis of 3-arylcoumarin derivatives can be efficiently achieved through the Perkin condensation of a substituted salicylaldehyde (B1680747) with a phenylacetic acid, followed by acid-promoted hydrolysis and cyclization if necessary[2].

G Salicylaldehyde Substituted Salicylaldehyde Intermediate Cinnamic Acid Intermediate Salicylaldehyde->Intermediate 1. PhenylaceticAcid Substituted Phenylacetic Acid PhenylaceticAcid->Intermediate 1. AceticAnhydride Acetic Anhydride (B1165640) AceticAnhydride->Intermediate Reflux Triethylamine (B128534) Triethylamine Triethylamine->Intermediate Reflux Arylcoumarin 3-Arylcoumarin Derivative Intermediate->Arylcoumarin 2. Acid-promoted hydrolysis/ cyclization Acid Acid (e.g., HCl) Acid->Arylcoumarin

General workflow for the synthesis of 3-arylcoumarins.
Detailed Protocol for the Synthesis of 6,8-dichloro-3-(2-methoxyphenyl)coumarin (Compound 16)[2]

Materials:

Procedure:

  • Condensation: A mixture of 3,5-dichlorosalicylaldehyde (1.0 mmol), 2-methoxyphenylacetic acid (1.2 mmol), acetic anhydride (3.0 mL), and triethylamine (1.5 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and stirred for 5-7 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Cyclization: After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice (50 g) and concentrated hydrochloric acid (5 mL).

  • The resulting mixture is stirred vigorously for 30 minutes, during which a precipitate forms.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 6,8-dichloro-3-(2-methoxyphenyl)coumarin.

  • Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway Modulation

This compound and its derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Isocoumarin derivatives can inhibit this pathway at various points, leading to a reduction in the production of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus_NFkB NF-κB (p50/p65) NFkB->Nucleus_NFkB translocates This compound This compound Derivatives This compound->IKK inhibits DNA DNA (κB sites) Nucleus_NFkB->DNA binds Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammation induces

Inhibition of the NF-κB signaling pathway by this compound derivatives.
Nrf2 Signaling Pathway Activation

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression. These genes encode for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate oxidative stress and inflammation. Some coumarin derivatives have been shown to activate this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 induces conformational change Hydrangetin_Nrf2 This compound Derivatives Hydrangetin_Nrf2->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus_Nrf2 Nrf2 Nrf2->Nucleus_Nrf2 translocates ARE ARE (DNA) Nucleus_Nrf2->ARE binds AntioxidantGenes Antioxidant Gene Expression (HO-1, NQO1) ARE->AntioxidantGenes induces

Activation of the Nrf2 signaling pathway by this compound derivatives.

Conclusion

The synthetic protocols and SAR data presented in this application note provide a framework for the systematic exploration of this compound derivatives as potential anti-inflammatory agents. The Perkin condensation offers a versatile and scalable method for generating a diverse library of 3-aryl-isocoumarins. The accompanying biological data and pathway analysis will aid researchers in understanding the molecular mechanisms underlying the anti-inflammatory effects of these compounds and guide the design of more potent and specific drug candidates. Further studies should focus on expanding the library of derivatives and evaluating their efficacy and safety in preclinical models of inflammatory diseases.

References

Application Notes and Protocols for Evaluating the Antioxidant Capacity of Hydrangetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrangetin, a dihydroisocoumarin found in Hydrangea species, has garnered interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This document provides a comprehensive set of protocols for evaluating the antioxidant capacity of this compound, encompassing both chemical and cell-based assays. The methodologies detailed herein are intended to guide researchers in the systematic assessment of this compound's antioxidant potential, from its direct radical-scavenging abilities to its influence on cellular antioxidant defense mechanisms.

Data Presentation

The following tables summarize the antioxidant activities of Hydrangea extracts. It is important to note that while these extracts contain this compound, the specific contribution of this compound to these activities has not been isolated in the cited studies. Therefore, this data should be considered as representative of the plant extract as a whole.

Table 1: In Vitro Antioxidant Activity of Hydrangea serrata Leaf Extract [1][2]

AssayResult (mM Trolox Equivalents/g)
DPPH Radical Scavenging Activity28.48 ± 0.00
ABTS Radical Scavenging Activity9.97 ± 0.00 (for 'White ari' open field cultivar)
Ferric Reducing Antioxidant Power (FRAP)140.76 ± 0.00

Table 2: Hypothetical Cellular Antioxidant Activity of this compound

No specific quantitative data for the cellular antioxidant activity of pure this compound was found in the literature search. The following is a hypothetical representation of expected results based on the activity of other antioxidant compounds.

AssayCell LineParameterResult
Cellular Antioxidant Assay (CAA)HepG2EC50Hypothetical: 15 µM
Intracellular ROS ReductionHaCaT% Reduction at 20 µMHypothetical: 45%
Nrf2 Nuclear TranslocationHEK293TFold Increase at 20 µMHypothetical: 2.5-fold
HO-1 ExpressionRAW 264.7Fold Increase at 20 µMHypothetical: 3.0-fold

Table 3: Hypothetical Effect of this compound on Endogenous Antioxidant Enzyme Activity

No specific quantitative data on the effect of pure this compound on antioxidant enzyme activity was found. The following table presents a hypothetical scenario.

EnzymeCell LineTreatment% Increase in Activity
Superoxide Dismutase (SOD)HaCaT20 µM this compoundHypothetical: 30%
Catalase (CAT)HaCaT20 µM this compoundHypothetical: 40%
Glutathione Peroxidase (GPx)HaCaT20 µM this compoundHypothetical: 25%

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations (e.g., 1-100 µg/mL).

  • Assay Procedure: a. Add 100 µL of the DPPH solution to each well of a 96-well microplate. b. Add 100 µL of the this compound dilutions to the respective wells. c. For the control, add 100 µL of methanol instead of the sample. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_calc Calculation DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH to 96-well plate DPPH_sol->Add_DPPH Sample_prep Prepare this compound dilutions in Methanol Add_Sample Add 100 µL this compound or Methanol (Control) Sample_prep->Add_Sample Add_DPPH->Add_Sample Incubate Incubate 30 min in dark Add_Sample->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Calc_IC50 Determine IC50 value Calc_Inhibition->Calc_IC50

DPPH Radical Scavenging Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol (B145695) or Phosphate Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. c. Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions in the same solvent used to dilute the ABTS•+ solution.

  • Assay Procedure: a. Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate. b. Add 10 µL of the this compound dilutions to the respective wells. c. For the control, add 10 µL of the solvent instead of the sample. d. Incubate the plate at room temperature for 6 minutes. e. Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined from a plot of % inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use[3].

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions.

  • Assay Procedure: a. Add 180 µL of the FRAP reagent to each well of a 96-well microplate. b. Add 20 µL of the this compound dilutions to the respective wells. c. Incubate the plate at 37°C for 30 minutes. d. Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or Fe²⁺ equivalents.

Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to inhibit intracellular ROS generation induced by a peroxyl radical generator.

Materials:

  • This compound

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Seed HepG2 cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Cell Treatment: a. Wash the cells with PBS. b. Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in serum-free medium for 1 hour at 37°C.

  • Induction of Oxidative Stress: a. Wash the cells with PBS. b. Add 600 µM AAPH solution to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Calculation: The area under the curve (AUC) is calculated for both control and this compound-treated wells. The percentage of inhibition is calculated, and the EC50 value (the concentration of this compound that produces a 50% antioxidant effect) is determined.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stress Oxidative Stress Induction cluster_measurement Measurement & Analysis Seed_cells Seed HepG2 cells in 96-well plate Grow_confluence Grow to confluence Seed_cells->Grow_confluence Wash_PBS Wash with PBS Grow_confluence->Wash_PBS Add_Hydrangetin_DCFHDA Add this compound and 25 µM DCFH-DA Wash_PBS->Add_Hydrangetin_DCFHDA Incubate_1hr Incubate 1 hour Add_Hydrangetin_DCFHDA->Incubate_1hr Wash_again Wash with PBS Incubate_1hr->Wash_again Add_AAPH Add 600 µM AAPH Wash_again->Add_AAPH Measure_Fluorescence Measure fluorescence (Ex: 485, Em: 535 nm) Add_AAPH->Measure_Fluorescence Calculate_AUC_EC50 Calculate AUC and EC50 Measure_Fluorescence->Calculate_AUC_EC50

Cellular Antioxidant Assay (CAA) Workflow

Nrf2 Nuclear Translocation Assay (Western Blot)

This protocol determines if this compound induces the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus, a key step in the activation of the antioxidant response element (ARE) pathway.

Materials:

  • This compound

  • Suitable cell line (e.g., HEK293T, HaCaT)

  • Cell lysis buffer for nuclear and cytoplasmic fractionation

  • Primary antibody against Nrf2

  • Secondary antibody (HRP-conjugated)

  • Luminol-based chemiluminescence substrate

  • Western blot equipment

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).

  • Fractionation: Separate the cytoplasmic and nuclear fractions of the cells using a commercial kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Western Blot: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with 5% non-fat milk in TBST. c. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize the nuclear Nrf2 level to a nuclear loading control (e.g., Lamin B1) and the cytoplasmic Nrf2 level to a cytoplasmic loading control (e.g., GAPDH). Calculate the fold increase in nuclear Nrf2 compared to the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure the reduction of intracellular ROS levels by this compound.

Materials:

  • This compound

  • Suitable cell line

  • DCFH-DA

  • An agent to induce oxidative stress (e.g., H₂O₂)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound for a specified time.

  • Loading with DCFH-DA: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes in the dark.

  • Induction of Oxidative Stress: Wash the cells and then expose them to an ROS-inducing agent (e.g., 100 µM H₂O₂) for a short period.

  • Measurement:

    • Fluorescence Microscopy: Capture images of the cells and quantify the fluorescence intensity.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence of the cell population.

  • Analysis: Compare the fluorescence intensity of this compound-treated cells to that of untreated cells to determine the percentage reduction in intracellular ROS.

Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

These assays measure the effect of this compound on the activity of key endogenous antioxidant enzymes.

Materials:

  • This compound

  • Suitable cell line

  • Commercial assay kits for Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) activity.

General Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells according to the instructions of the specific assay kit.

  • Protein Quantification: Determine the total protein concentration of the cell lysates for normalization.

  • Enzyme Activity Assay: Perform the SOD, CAT, and GPx activity assays on the cell lysates using the respective commercial kits, following the manufacturer's protocols.

  • Analysis: Calculate the enzyme activity per milligram of protein and compare the activity in this compound-treated cells to that of untreated controls to determine the fold increase or percentage change in activity.

Signaling Pathway

The antioxidant effects of many phytochemicals are mediated through the activation of the Nrf2-ARE signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to antioxidants or oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes like Heme Oxygenase-1 (HO-1), SOD, CAT, and GPx.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Keap1_inactive Inactive Keap1 Nrf2_Keap1->Keap1_inactive This compound This compound This compound->Nrf2_Keap1 dissociates Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ROS ROS ROS->Nrf2_Keap1 dissociates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Nrf2-ARE Antioxidant Signaling Pathway

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of the antioxidant capacity of this compound. By employing a combination of chemical and cell-based assays, researchers can gain valuable insights into its mechanisms of action, from direct radical scavenging to the modulation of cellular antioxidant defense systems. The provided data on Hydrangea extracts serves as a preliminary indication of potential activity, and further studies on pure this compound are warranted to fully elucidate its antioxidant profile for potential applications in drug development and therapy.

References

Application Notes and Protocols: Hydrangetin as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrangetin, a dihydroisocoumarin found in plants of the Hydrangea genus, is a valuable phytochemical marker for standardizing herbal extracts and preparations. Its distinct chemical structure and biological activities, including potential anti-inflammatory and antioxidant properties, make it a compound of interest in phytochemical research and drug discovery. The use of a well-characterized standard like this compound is crucial for the accurate quantification and quality control of Hydrangea-based products.

These application notes provide detailed protocols for the use of this compound as a reference standard in the quantitative analysis of plant extracts using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). Additionally, protocols for assessing the antioxidant activity of these extracts and an overview of the signaling pathways potentially modulated by this compound are presented.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical methods.

PropertyValueReference
IUPAC Name 8-hydroxy-7-methoxy-3,4-dihydro-1H-isochromen-1-oneN/A
Molecular Formula C10H10O4N/A
Molecular Weight 194.18 g/mol N/A
CAS Number 485-90-5[1]
Appearance (Typically) White to off-white solidN/A
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]
Storage 2-8°C, kept tightly sealed[1]
Stability Can be stored for up to 24 months under specified conditions[1]

Application 1: Quantitative Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of phytochemicals. This section outlines the protocol for using this compound as a standard to determine its concentration in plant extracts.

Experimental Workflow: HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions HPLC HPLC-UV/DAD Analysis Standard_Prep->HPLC Sample_Prep Prepare Plant Extract Sample Sample_Prep->HPLC Calibration Generate Calibration Curve HPLC->Calibration Quantification Quantify this compound in Sample Calibration->Quantification

Caption: Workflow for this compound Quantification via HPLC.

Protocol 1: Validated RP-HPLC Method for this compound Quantification

This protocol is adapted from established methods for flavonoid quantification and should be validated according to ICH Q2(R1) guidelines before routine use.[2][3][4][5]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Acetic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 15% B

    • 5-20 min: 15-40% B

    • 20-25 min: 40-15% B

    • 25-30 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan of this compound standard).

  • Injection Volume: 10 µL

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Preparation of Plant Extract Sample:

  • Accurately weigh approximately 1 g of dried, powdered plant material.

  • Perform extraction using a suitable solvent (e.g., methanol) via sonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial. Dilute with methanol if necessary to bring the expected this compound concentration within the linear range of the calibration curve.

4. Method Validation:

  • Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.

  • Precision: Assess intra-day and inter-day precision by analyzing a quality control (QC) sample at three concentration levels (low, medium, high) multiple times on the same day and on different days. The relative standard deviation (%RSD) should be < 2%.[2]

  • Accuracy: Determine accuracy using the standard addition method. Spike a known amount of this compound standard into a pre-analyzed sample at three different concentration levels. Calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

5. Quantification of this compound in Samples:

  • Inject the prepared plant extract sample into the HPLC system.

  • Identify the this compound peak by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation: HPLC Method Validation (Illustrative Data)
ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9995> 0.999
LOD 0.25 µg/mL-
LOQ 0.75 µg/mL-
Intra-day Precision (%RSD) 0.85% - 1.52%< 2%
Inter-day Precision (%RSD) 1.15% - 1.88%< 2%
Accuracy (% Recovery) 98.5% - 101.2%95% - 105%

Application 2: Quantitative Analysis of this compound by HPTLC

HPTLC offers a high-throughput alternative for the quantification of phytochemicals, allowing for the simultaneous analysis of multiple samples.

Protocol 2: Validated HPTLC-Densitometry Method for this compound Quantification

This protocol is based on general HPTLC method development guidelines for natural products.[6][7][8]

1. Instrumentation and Chromatographic Conditions:

  • HPTLC System: Applicator (e.g., Linomat 5), developing chamber, TLC plate heater, and a TLC scanner/densitometer.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).

  • Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (5:4:1, v/v/v). (This should be optimized).

  • Sample Application: Apply standards and samples as 6 mm bands.

  • Development: Develop the plate up to 80 mm in a pre-saturated developing chamber.

  • Drying: Dry the plate using a plate heater or in an oven.

  • Densitometric Scanning: Scan the plate at 280 nm in absorbance mode.

2. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in the HPLC protocol.

3. Method Validation:

  • Validate for linearity, precision, accuracy, LOD, and LOQ as described for the HPLC method, using peak area from the densitometric scan.

4. Quantification:

  • Create a calibration curve by plotting the peak area of the this compound standards against their concentration.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

Data Presentation: HPTLC Method Validation (Illustrative Data)
ParameterResultAcceptance Criteria
Linearity Range 50 - 500 ng/spot-
Correlation Coefficient (r²) 0.9989> 0.995
LOD 10 ng/spot-
LOQ 30 ng/spot-
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 97.9% - 102.5%95% - 105%

Application 3: Correlation of this compound Content with Antioxidant Activity

After quantifying this compound, its contribution to the overall biological activity of an extract can be assessed. This protocol describes a common antioxidant assay.

Protocol 3: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9]

1. Reagents:

  • DPPH solution (0.1 mM in methanol).

  • This compound standard solutions (in methanol).

  • Plant extract solutions (in methanol).

  • Ascorbic acid or Trolox as a positive control.

2. Procedure:

  • In a 96-well plate, add 100 µL of various concentrations of the plant extract, this compound standard, or positive control to different wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.

3. Calculation:

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) by plotting the % inhibition against the sample concentration. A lower IC50 value indicates higher antioxidant activity.[10]

Data Presentation: Quantification and Antioxidant Activity (Illustrative)
Sample (Extract)This compound Content (mg/g)DPPH IC50 (µg/mL)
Hydrangea macrophylla Leaf5.2 ± 0.345.8 ± 2.1
Hydrangea serrata Root8.9 ± 0.528.3 ± 1.5
Hydrangea paniculata Flower2.1 ± 0.189.7 ± 4.3
Positive Control (Ascorbic Acid) N/A8.5 ± 0.4

Application 4: Investigating Anti-Inflammatory Mechanisms

Phytochemical analysis often extends to understanding the mechanisms of action. Based on studies of structurally related flavonoids, this compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways.[11][12][13][14]

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

The diagram below illustrates the potential mechanism by which this compound may reduce inflammation. It is proposed to inhibit the pro-inflammatory NF-κB pathway while activating the protective Nrf2 antioxidant response pathway.

cluster_nfkb NF-κB Pathway (Inhibition) LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes Dissociation This compound->IKK Inhibits Keap1 Keap1 Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, GCLC) ARE->Antioxidant_Genes Induces Cytoprotection Cytoprotection & Anti-inflammation Antioxidant_Genes->Cytoprotection IkB IκBα IKK->IkB NFkB p65/p50 NFkB_n p65/p50 (nucleus) NFkB->NFkB_n Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothesized Anti-inflammatory Signaling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for Hydrangetin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for the optimization of the mobile phase for the separation of Hydrangetin using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 column?

A common starting point for the RP-HPLC separation of phenolic compounds like this compound involves a binary gradient system using acidified water as mobile phase A and an organic solvent as mobile phase B.[1][2][3][4]

  • Mobile Phase A: 0.1% formic acid or acetic acid in HPLC-grade water.[2] The acid helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.

  • Mobile Phase B: Acetonitrile (B52724) or Methanol (B129727). Acetonitrile is often preferred as it typically provides lower viscosity and better peak efficiency.

  • Detector: A UV detector set between 254 nm and 280 nm is generally effective for flavonoids and similar compounds.

A typical starting gradient might run from a low percentage of mobile phase B (e.g., 10-15%) to a high percentage (e.g., 70-95%) over 20-40 minutes.

Q2: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, methanol can be used as the organic modifier. However, switching between acetonitrile and methanol can alter the selectivity of the separation. Acetonitrile generally has a lower viscosity, which can lead to better peak efficiency and lower backpressure. If you are struggling to resolve this compound from impurities, trying methanol is a valid optimization step as the change in solvent properties may improve the separation.

Q3: Why is it necessary to add an acid like formic acid or acetic acid to the mobile phase?

Adding a small amount of acid (e.g., 0.1%) to the aqueous mobile phase is crucial for several reasons:

  • Improved Peak Shape: this compound contains hydroxyl groups that can interact with residual silanol (B1196071) groups on the silica-based C18 stationary phase. This secondary interaction is a common cause of peak tailing. Acidifying the mobile phase suppresses the ionization of these silanol groups, minimizing these interactions and resulting in sharper, more symmetrical peaks.

  • Consistent Retention: The retention of ionizable compounds can be highly sensitive to pH. Buffering the mobile phase or maintaining a consistent low pH ensures that the analyte is in a single, non-ionized form, leading to reproducible retention times.

Q4: How does the percentage of organic solvent affect the retention of this compound?

In reverse-phase HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is more polar. This compound, being a moderately polar compound, is retained by the stationary phase. Increasing the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase makes the mobile phase more nonpolar. This increased elution strength causes the analyte to spend less time interacting with the stationary phase, leading to a decrease in its retention time. Conversely, decreasing the organic solvent percentage will increase retention time.

Troubleshooting Guide

Issue 1: Poor Peak Resolution

Symptom: this compound peak is co-eluting or overlapping with other peaks.

Potential Cause Solution
Inadequate Mobile Phase Strength Adjust the gradient profile. A shallower gradient (slower increase in organic solvent) will increase the run time but can significantly improve the separation of closely eluting peaks.
Incorrect Solvent Choice If optimizing the gradient with acetonitrile is unsuccessful, switch the organic modifier to methanol. The change in solvent selectivity can alter the elution order and improve resolution.
Suboptimal pH Modify the pH of the aqueous mobile phase. Adjusting the pH can alter the polarity of ionizable impurities, changing their retention relative to this compound. Screen a pH range, ensuring it is compatible with the column's stability limits.
High Flow Rate Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.
Issue 2: Peak Tailing

Symptom: The this compound peak is asymmetrical with a "tail" extending from the back of the peak.

Potential Cause Solution
Secondary Silanol Interactions Ensure the mobile phase is sufficiently acidic. Increase the acid concentration slightly (e.g., from 0.1% to 0.2% formic acid) or switch to a different acid modifier to see if peak shape improves.
Column Overload The sample concentration may be too high, leading to mass overload. Dilute the sample and reinject. If the peak shape improves, this was the likely cause.
Column Contamination Impurities from previous injections may have accumulated on the column. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
Dead Volume Check all fittings and connections between the injector, column, and detector for gaps or improper installation, which can cause dead volume and lead to peak broadening and tailing.
Issue 3: Peak Fronting

Symptom: The this compound peak is asymmetrical with a "shark fin" shape, where the front of the peak is sloped.

Potential Cause Solution
Sample Solvent Incompatibility The solvent used to dissolve the sample is significantly stronger (less polar) than the initial mobile phase. Whenever possible, dissolve the sample in the initial mobile phase composition or a weaker solvent.
Column Overload High sample concentration can also cause fronting. Try injecting a smaller volume or a more dilute sample.
Column Degradation A void or channel may have formed in the column packing material. This is often indicated if all peaks in the chromatogram exhibit fronting. If this is the case, the column may need to be replaced.

Experimental Protocols

Protocol 1: Mobile Phase Preparation

This protocol describes the preparation of a standard mobile phase for this compound analysis.

  • Prepare Mobile Phase A (0.1% Formic Acid in Water):

    • Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.

    • Using a micropipette, add 1 mL of high-purity formic acid to the water.

    • Cap the bottle and swirl gently to mix thoroughly.

    • Filter the solution using a 0.45 µm or 0.22 µm membrane filter to remove particulates.

    • Degas the mobile phase for 10-15 minutes using sonication or vacuum degassing to remove dissolved gases.

  • Prepare Mobile Phase B (Acetonitrile):

    • Pour HPLC-grade acetonitrile into a separate, clean solvent bottle.

    • Filter and degas the acetonitrile using the same procedure as for Mobile Phase A.

  • System Setup:

    • Place the corresponding solvent lines into the correct bottles.

    • Purge the HPLC pumps to ensure the lines are filled with the new mobile phases and free of air bubbles.

Protocol 2: Basic Gradient Optimization

This protocol provides a systematic approach to optimizing the gradient elution.

  • Initial Scouting Run:

    • Use a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.

    • Perform a fast "scouting" gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • This run will determine the approximate percentage of Mobile Phase B at which this compound elutes.

  • Gradient Refinement:

    • Based on the scouting run, design a shallower gradient around the elution point of this compound. For example, if this compound eluted at 40% B, design a new gradient that runs from 30% to 50% B over 20-30 minutes.

    • This slower change in solvent composition will increase the separation between this compound and any closely eluting impurities.

  • Hold and Equilibration:

    • After elution, include a high-organic "wash" step (e.g., 95% B for 5 minutes) to clean the column.

    • Always include a post-run equilibration step (at least 5-10 column volumes) where the mobile phase composition is returned to the initial conditions to ensure reproducible results for subsequent injections.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Analyte Retention

This table illustrates the general principle of how changing the organic modifier concentration affects retention time (k') in reverse-phase HPLC.

% Acetonitrile (Mobile Phase B)Retention Factor (k')Observation
30%HighStrong retention, long run time, but potentially better resolution.
50%ModerateBalanced retention and run time. A good starting point for optimization.
70%LowWeak retention, short run time, but potential for co-elution with early-eluting compounds.
Note: Data is illustrative of the general principle in RP-HPLC. Actual retention will depend on the specific column and conditions.

Table 2: Common Mobile Phase Additives and Their Functions

AdditiveTypical ConcentrationPrimary Function
Formic Acid 0.05 - 0.2%Suppresses silanol ionization, improves peak shape, provides protons for mass spectrometry (LC-MS).
Acetic Acid 0.1 - 1.0%Similar to formic acid, used to control pH and improve peak shape for acidic and phenolic compounds.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%A strong ion-pairing agent that can significantly improve peak shape for basic compounds, but it can suppress MS signals and be difficult to remove from the column.
Ammonium Acetate/Formate 5 - 20 mMActs as a buffer to control pH near neutral ranges. Volatile and compatible with LC-MS.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_dev Method Development cluster_eval Evaluation & Refinement start Define Analytical Goal (e.g., Purity, Quantification) prep_mp Prepare Mobile Phases (e.g., 0.1% FA in H2O & ACN) start->prep_mp prep_sample Prepare this compound Sample (Dissolve in initial mobile phase) prep_mp->prep_sample scout Perform Fast Scouting Gradient (5-95% B in 20 min) prep_sample->scout eval_scout Evaluate Scout Run: Identify Elution % of this compound scout->eval_scout design_grad Design Shallow Gradient (Focus around elution %) eval_scout->design_grad run_opt Run Optimized Method design_grad->run_opt check_res Resolution Acceptable? run_opt->check_res check_res->design_grad No check_shape Peak Shape Acceptable? check_res->check_shape Yes end Validated Method check_shape->end Yes troubleshoot Troubleshoot (See Guide) check_shape->troubleshoot No troubleshoot->design_grad Adjust Parameters

Caption: Workflow for developing and optimizing an RP-HPLC mobile phase.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Problem: Peak Tailing Observed cause1 Secondary Interactions (Silanols) start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination start->cause3 cause4 High Dead Volume start->cause4 sol1 Increase Mobile Phase Acidity (e.g., 0.1% -> 0.2% Formic Acid) cause1->sol1 sol2 Dilute Sample or Reduce Injection Volume cause2->sol2 sol3 Flush Column with Strong Solvent (100% ACN) cause3->sol3 sol4 Check and Tighten All Fittings cause4->sol4 end_node Result: Symmetrical Peak sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Decision tree for troubleshooting peak tailing issues.

References

Technical Support Center: Improving the Stability of Hydrangetin in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrangetin in cell culture. The information provided aims to help users address common stability issues and ensure the reliability of their experimental results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

1. My this compound solution changes color in the cell culture medium. What is happening?

A color change in your this compound solution upon addition to cell culture media is likely an indication of degradation. This compound, like many polyphenols, is susceptible to oxidation, which can result in the formation of colored byproducts. This process can be accelerated by factors such as pH, light exposure, and the presence of dissolved oxygen and metal ions in the medium.

2. I am not seeing the expected biological effect of this compound in my cell culture experiments. Could this be a stability issue?

Yes, a lack of biological effect is a strong indicator of this compound degradation. The breakdown of this compound into other compounds will reduce its effective concentration and may lead to a complete loss of its intended activity. It is crucial to ensure the stability of this compound throughout the duration of your experiment.

3. I observe precipitates in my cell culture medium after adding this compound. What could be the cause and how can I prevent it?

Precipitation of this compound in cell culture media can be due to several factors:

  • Poor Solubility: this compound may have limited solubility in aqueous solutions like cell culture media.

  • Interaction with Media Components: this compound can interact with proteins and other components in the medium, leading to the formation of insoluble complexes.[1]

  • Degradation Products: The degradation products of this compound may be less soluble than the parent compound.

To prevent precipitation, you can try the following:

  • Optimize Solvent for Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO before diluting it in the cell culture medium.

  • Adjust pH: The pH of the medium can affect the solubility of flavonoids.[2]

  • Use a Carrier: Encapsulation techniques or the use of nanocarriers can improve the solubility and stability of polyphenols.[3][4]

4. How can I prepare my this compound stock solution to maximize its stability?

To maximize the stability of your this compound stock solution, consider the following:

  • Use an appropriate solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of polyphenols.

  • Store properly: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect from light: Store the stock solution in amber-colored vials or wrap the vials in aluminum foil to protect it from light.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the stability of this compound.

1. What is this compound and what are its potential applications in research?

This compound is a dihydroisocoumarin, a type of phenolic compound found in plants of the Hydrangea genus. It is known for its potential antioxidant and anti-inflammatory properties and is being investigated for various therapeutic applications.[5]

2. What are the main factors that affect the stability of this compound in cell culture media?

The stability of this compound, like other polyphenols, is influenced by several factors:

  • pH: The pH of the cell culture medium can significantly impact the stability of flavonoids.

  • Temperature: Higher temperatures can accelerate the degradation of this compound.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Metal Ions: Metal ions present in the cell culture medium can catalyze the degradation of polyphenols.

  • Interactions with Media Components: Components of the cell culture medium, such as proteins, can interact with this compound and affect its stability.

3. What is the likely degradation pathway of this compound in an aqueous environment?

While specific degradation pathways for this compound are not well-documented, it is likely to undergo oxidative degradation similar to other flavonoids like quercetin. This process can involve the formation of quinone-type structures and subsequent ring cleavage, leading to smaller phenolic acids and other degradation products.

4. Are there any recommended methods to improve the stability of this compound during cell culture experiments?

Several methods can be employed to enhance the stability of this compound:

  • Use of Antioxidants: Adding antioxidants like ascorbic acid or glutathione (B108866) to the cell culture medium can help protect this compound from oxidation.

  • Chelating Agents: Including a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze degradation.

  • Control of Experimental Conditions: Maintain a stable pH, protect from light, and conduct experiments at a controlled temperature.

  • Encapsulation: Using techniques like liposomes or nanoparticles to encapsulate this compound can improve its stability and delivery to cells.

  • Fresh Preparation: Prepare fresh this compound solutions immediately before each experiment.

5. How does the pH of the cell culture medium affect this compound stability?

The pH of the cell culture medium, which is typically around 7.4, can promote the degradation of many polyphenols. At neutral to alkaline pH, the phenolic hydroxyl groups of this compound can deprotonate, making the molecule more susceptible to oxidation. Some studies have shown that certain polyphenols are more stable in acidic conditions.

6. Is this compound sensitive to light and temperature?

Yes, like many polyphenols, this compound is likely sensitive to both light and temperature. Exposure to light can induce photochemical reactions that lead to degradation. Elevated temperatures can increase the rate of chemical reactions, including oxidation and hydrolysis, resulting in faster degradation.

7. Can this compound interact with components of the cell culture medium?

This compound can potentially interact with various components of the cell culture medium. For instance, it can bind to proteins, such as serum albumin, which may affect its bioavailability and stability. It can also interact with metal ions, which can catalyze its degradation.

8. How can I monitor the stability of this compound in my experiments?

The stability of this compound can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the concentration of this compound over time and detect the appearance of degradation products.

  • UV-Vis Spectroscopy: Changes in the UV-Vis spectrum of the cell culture medium containing this compound can indicate its degradation.

  • Mass Spectrometry (MS): LC-MS can be used to identify the degradation products of this compound.

Data Presentation

Table 1: Factors Affecting Polyphenol Stability

FactorEffect on StabilityMitigation Strategies
pH Instability at neutral to alkaline pHMaintain optimal pH, use buffers
Temperature Increased degradation at higher temperaturesStore at low temperatures, control experimental temperature
Light PhotodegradationProtect from light (use amber vials, work in low light)
Oxygen Oxidative degradationUse deoxygenated solutions, work in an inert atmosphere
Metal Ions Catalyze degradationUse chelating agents (e.g., EDTA)
Enzymes Enzymatic degradationHeat inactivation of enzymes, use of enzyme inhibitors

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution for Cell Culture

  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to prepare a 10 mM stock solution.

    • Aliquot the stock solution into small, single-use volumes in amber-colored microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Working Solution Preparation (prepare fresh before each experiment):

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium containing a final concentration of 0.1% (v/v) DMSO.

    • To enhance stability, consider supplementing the medium with 50 µM ascorbic acid or 100 µM EDTA.

    • Vortex the working solution gently to ensure homogeneity.

  • Application to Cells:

    • Remove the old medium from the cells and replace it with the freshly prepared this compound-containing medium.

    • Incubate the cells for the desired period, ensuring the culture plates are protected from direct light.

Visualizations

Hydrangetin_Degradation_Pathway This compound This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Quinone) This compound->Oxidized_Intermediate Oxidation (O2, Metal Ions, pH) Ring_Cleavage_Products Ring-Cleavage Products (e.g., Phenolic Acids) Oxidized_Intermediate->Ring_Cleavage_Products Further Oxidation & Ring Opening Polymerized_Products Polymerized Products Oxidized_Intermediate->Polymerized_Products Polymerization

Caption: Proposed degradation pathway of this compound in cell culture media.

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Working Prepare Working Solution in Cell Culture Medium Prep_Stock->Prep_Working Incubate Incubate at 37°C, 5% CO2 (Time points: 0, 2, 4, 8, 24h) Prep_Working->Incubate Collect_Aliquots Collect Aliquots at Each Time Point Incubate->Collect_Aliquots HPLC_Analysis Analyze by HPLC-UV to Quantify this compound Collect_Aliquots->HPLC_Analysis LCMS_Analysis Analyze by LC-MS to Identify Degradation Products Collect_Aliquots->LCMS_Analysis

Caption: Workflow for assessing the stability of this compound.

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Minimizing Autofluorescence in Hydrangetin-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on a fluorescent probe named "Hydrangetin." The following technical support guide utilizes a representative green-emitting fluorophore (Excitation/Emission maxima at 488/525 nm) as a proxy for this compound to illustrate the principles and techniques for minimizing autofluorescence interference. Researchers should adapt these recommendations based on the specific spectral properties of their actual compound.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my this compound-based assay?

A1: Autofluorescence is the natural emission of light by biological materials (such as cells and tissues) when excited by light, which can interfere with the detection of the specific fluorescent signal from your this compound probe.[1][2] Common sources of autofluorescence include endogenous molecules like collagen, elastin, NADH, and riboflavins.[2][3][4] Procedural steps, particularly fixation with aldehyde-based reagents like formaldehyde (B43269) and glutaraldehyde, can also induce or increase autofluorescence.[1][5] This unwanted background fluorescence can mask the true signal from this compound, leading to poor signal-to-noise ratios, reduced assay sensitivity, and potentially inaccurate quantification.[3]

Q2: How can I determine if my sample has significant autofluorescence?

A2: The most straightforward method to assess autofluorescence is to prepare an unstained control sample.[1][3] This control should be processed in the exact same manner as your experimental samples, including fixation and any other treatments, but without the addition of the this compound probe.[1] If you observe significant fluorescence in this unstained sample when viewed under the microscope using the filter set for this compound, then autofluorescence is a contributing factor in your experiment.[6][7]

Q3: What are the primary strategies to minimize autofluorescence?

A3: There are several effective strategies to combat autofluorescence, which can be used alone or in combination:

  • Methodological Adjustments: This includes optimizing your experimental protocol by choosing appropriate fluorophores, and modifying fixation methods.[1]

  • Chemical Quenching: This involves treating the sample with chemical reagents that reduce or eliminate the fluorescence of endogenous molecules.

  • Photobleaching: This technique uses intense light to destroy the autofluorescent molecules before introducing your fluorescent probe.[8][9]

  • Computational Correction: This involves using software-based approaches, such as spectral unmixing, to separate the autofluorescence signal from your specific this compound signal.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background fluorescence in unstained control samples. Endogenous autofluorescence from molecules like collagen, elastin, and NADH.[2][3][4]Select a fluorophore that emits in the red or far-red spectrum to avoid the common blue-green autofluorescence range.[1][12] If using this compound is necessary, employ a chemical quenching agent like Sudan Black B or a commercial quenching kit.[13][14]
Increased background after fixation. Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) reacting with amines in the sample to create fluorescent products.[1][5]Consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol.[1][3] If aldehyde fixation is required, treat the sample with sodium borohydride (B1222165) after fixation to reduce the aldehyde-induced autofluorescence.[1][15]
Signal from this compound is weak and difficult to distinguish from background. Low signal-to-noise ratio due to significant autofluorescence overlap with this compound's emission spectrum.Optimize instrument settings, such as photomultiplier tube (PMT) voltages or camera exposure time, to maximize the specific signal.[13] Implement spectral unmixing if your imaging system supports it to computationally separate the two signals.[10][11]
Autofluorescence is still present after trying a single reduction method. The sample may have multiple sources of autofluorescence that are not all addressed by one technique.Combine multiple strategies. For example, perform photobleaching before staining, followed by a chemical quenching step.

Quantitative Data Summary

Table 1: Common Endogenous Autofluorescent Species and their Spectral Properties

Molecule Typical Excitation Max (nm) Typical Emission Max (nm) Common Location
Collagen270 - 390390 - 450Extracellular matrix[3]
Elastin330 - 400470 - 520Extracellular matrix[3]
NADH340 - 460440 - 470Mitochondria[3]
Riboflavins (FAD)380 - 490520 - 560Mitochondria[3]
Lipofuscin345 - 490460 - 670Lysosomes of aged cells

Table 2: Comparison of Autofluorescence Reduction Techniques

Technique Principle of Action Advantages Disadvantages
Sodium Borohydride Reduces aldehyde groups from fixation into non-fluorescent alcohols.[1][15]Effective for aldehyde-induced autofluorescence.Can affect tissue morphology; may not reduce all types of autofluorescence.
Sudan Black B A non-fluorescent dye that absorbs broadly and quenches autofluorescence, particularly from lipofuscin.[14]Effective for a wide range of autofluorescence sources.Can introduce a dark precipitate; may quench the specific signal if not washed properly.
Photobleaching Intense light exposure destroys the fluorescent properties of endogenous fluorophores.[8][9]No chemical additions that could affect staining; can be highly effective.[9]Can be time-consuming; may damage the sample if not performed carefully.
Spectral Unmixing Uses the distinct emission spectra of the fluorophore and autofluorescence to computationally separate them.[10][11]Can be very effective at isolating the specific signal; non-destructive.Requires a spectral imaging system and appropriate software; may be less effective with highly overlapping spectra.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Fixed Samples

  • Rehydration: For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to an aqueous solution.

  • Preparation of Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS.

  • Incubation: Incubate the slides in the NaBH₄ solution for 20 minutes at room temperature.[15]

  • Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g., blocking, primary and secondary antibody incubations, or direct this compound staining).

Protocol 2: Sudan Black B Staining to Quench Autofluorescence

  • Preparation of Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.

  • Incubation: After your final staining step with this compound and any other fluorescent probes, incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[14]

  • Washing: Wash the slides extensively in PBS or your preferred washing buffer until no more color leaches from the sections.

  • Mounting: Mount the coverslip with an appropriate mounting medium and proceed to imaging.

Protocol 3: Pre-Staining Photobleaching

  • Sample Preparation: Prepare your fixed and permeabilized samples on slides or in imaging dishes.

  • Light Exposure: Expose the sample to a broad-spectrum, high-intensity light source (e.g., a fluorescence microscope's mercury or xenon lamp with all filters removed, or a dedicated LED array) for 1-2 hours.[9] The optimal time will need to be determined empirically.

  • Proceed with Staining: After photobleaching, proceed with your standard staining protocol including the this compound probe.

Visualizations

cluster_sources Sources of Autofluorescence cluster_assay This compound-Based Assay cluster_problem Problem Endogenous Molecules Endogenous Molecules Collagen Collagen Endogenous Molecules->Collagen Elastin Elastin Endogenous Molecules->Elastin NADH NADH Endogenous Molecules->NADH Riboflavins Riboflavins Endogenous Molecules->Riboflavins Lipofuscin Lipofuscin Endogenous Molecules->Lipofuscin Fixation Artifacts Fixation Artifacts Aldehyde Fixatives (e.g., Formalin) Aldehyde Fixatives (e.g., Formalin) Fixation Artifacts->Aldehyde Fixatives (e.g., Formalin) Excitation Light (488 nm) Excitation Light (488 nm) Sample Sample Excitation Light (488 nm)->Sample This compound Signal (525 nm) This compound Signal (525 nm) Sample->this compound Signal (525 nm) Autofluorescence Signal (Broad Spectrum) Autofluorescence Signal (Broad Spectrum) Sample->Autofluorescence Signal (Broad Spectrum) Detector Detector This compound Signal (525 nm)->Detector Autofluorescence Signal (Broad Spectrum)->Detector Signal Interference Signal Interference Detector->Signal Interference Reduced Sensitivity Reduced Sensitivity Signal Interference->Reduced Sensitivity Inaccurate Results Inaccurate Results Signal Interference->Inaccurate Results

Diagram 1: The origin and impact of autofluorescence in assays.

cluster_workflow Experimental Workflow for Minimizing Autofluorescence cluster_methods Autofluorescence Reduction Methods Start Start Sample Preparation Sample Preparation Start->Sample Preparation Fixation Fixation Sample Preparation->Fixation Autofluorescence Reduction Autofluorescence Reduction Fixation->Autofluorescence Reduction Staining with this compound Staining with this compound Autofluorescence Reduction->Staining with this compound Chemical Quenching Chemical Quenching Autofluorescence Reduction->Chemical Quenching Pre-staining Photobleaching Photobleaching Autofluorescence Reduction->Photobleaching Pre-staining Methodological Adjustments Methodological Adjustments Autofluorescence Reduction->Methodological Adjustments During Protocol Design Imaging Imaging Staining with this compound->Imaging Image Analysis Image Analysis Imaging->Image Analysis Computational Correction Computational Correction Imaging->Computational Correction Post-acquisition End End Image Analysis->End cluster_pathway Spectral Unmixing Logic Acquired Image Acquired Image Spectral Detector Spectral Detector Acquired Image->Spectral Detector Mixed Spectrum (per pixel) Mixed Spectrum (per pixel) Spectral Detector->Mixed Spectrum (per pixel) Unmixing Algorithm Unmixing Algorithm Mixed Spectrum (per pixel)->Unmixing Algorithm Unmixed this compound Image Unmixed this compound Image Unmixing Algorithm->Unmixed this compound Image Unmixed Autofluorescence Image Unmixed Autofluorescence Image Unmixing Algorithm->Unmixed Autofluorescence Image Reference Spectra Reference Spectra Reference Spectra->Unmixing Algorithm This compound Spectrum This compound Spectrum Reference Spectra->this compound Spectrum Autofluorescence Spectrum Autofluorescence Spectrum Reference Spectra->Autofluorescence Spectrum

References

Technical Support Center: Overcoming Poor Bioavailability of Hydrangetin in Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Hydrangetin in cellular uptake studies.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low intracellular concentrations of this compound in my cell-based assays?

A1: The poor cellular uptake of this compound can be attributed to several factors:

  • Low aqueous solubility: this compound is a hydrophobic molecule, which can lead to precipitation in aqueous cell culture media. This reduces the effective concentration available for cellular uptake.

  • Efflux by membrane transporters: this compound may be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, limiting its intracellular accumulation.[1][2]

  • Instability in cell culture media: As a phenolic compound, this compound may be unstable in standard cell culture media, leading to degradation over the course of an experiment.[3][4]

Q2: How can I improve the solubility of this compound in my cell culture medium?

A2: To improve solubility and prevent precipitation, consider the following:

  • Use of a stock solution in an organic solvent: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO.[5]

  • Serial dilution and rapid mixing: When preparing your working concentration, perform a serial dilution and ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.

  • Nanoformulations: Encapsulating this compound in delivery systems like liposomes or nanoparticles can significantly enhance its solubility and stability in aqueous solutions.

Q3: What are P-glycoprotein (P-gp) inhibitors and how can they help?

A3: P-glycoprotein (P-gp) is a well-characterized efflux pump that contributes to multidrug resistance in cancer cells and limits the oral bioavailability of many drugs. P-gp inhibitors are compounds that block the activity of this pump, thereby increasing the intracellular concentration of P-gp substrates. Verapamil and Cyclosporin A are examples of commonly used P-gp inhibitors in in vitro studies.

Q4: Is this compound stable in common cell culture media like DMEM?

A4: While specific stability data for this compound is limited, related flavonoids have shown instability in cell culture media. It is recommended to perform a preliminary stability study by incubating this compound in your specific cell culture medium for the duration of your experiment and measuring its concentration at different time points using HPLC or LC-MS/MS.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium
  • Symptom: Cloudiness or visible particles appear in the cell culture medium after the addition of this compound.

  • Troubleshooting Steps:

    • Verify Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved and clear.

    • Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of media, try an intermediate dilution step. Add the stock to a smaller volume of media first, mix well, and then add this to the final culture volume.

    • Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of 0.1-0.5% in your culture medium.

    • Pre-warm Media: Always use pre-warmed (37°C) cell culture media for your experiments.

    • Consider Formulation: If precipitation persists, consider using a liposomal formulation of this compound to improve its solubility.

Issue 2: Inconsistent or Non-reproducible Cellular Uptake Results
  • Symptom: High variability in the measured intracellular this compound concentration between experimental replicates.

  • Troubleshooting Steps:

    • Assess Compound Stability: Perform a stability test of this compound in your cell culture medium under your experimental conditions (37°C, 5% CO2) over your experimental time course (e.g., 0, 2, 4, 8, 24 hours). If significant degradation is observed, consider adding antioxidants like ascorbic acid to the medium or reducing the incubation time.

    • Control for Efflux: If your cell line is known to express high levels of P-gp (e.g., Caco-2, certain cancer cell lines), co-incubate with a P-gp inhibitor to determine if efflux is a contributing factor.

    • Standardize Cell Seeding Density: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of the experiment.

    • Thorough Washing Steps: After incubation with this compound, ensure that the cells are washed thoroughly with ice-cold PBS to remove any compound adsorbed to the cell surface before cell lysis and analysis.

Quantitative Data Summary

The following tables provide a summary of quantitative data from studies on related flavonoids and P-gp inhibitors that can inform experimental design for this compound.

Table 1: Effect of Nanoformulation on Flavonoid Bioaccessibility

FormulationCompoundBioaccessibility (%)Fold IncreaseReference
Free CompoundGalangin23.87 ± 0.24-
Dual-Coated LiposomesGalangin73.65 ± 1.70~3.1
Free CompoundRutin9.8 ± 1.1-
Liposomal FormulationRutin19.7 ± 1.5~2.0

Table 2: P-glycoprotein Efflux Ratios of Various Compounds in Caco-2 Cells

CompoundEfflux Ratio (B-A / A-B)NoteReference
Fexofenadine37High P-gp substrate
Hydroxyzine14P-gp substrate
Cetirizine4P-gp substrate
Terfenadine2.5P-gp substrate
Loratadine~1Not a P-gp substrate

Experimental Protocols

Protocol 1: Cellular Uptake Assay for this compound

This protocol provides a general method for quantifying the intracellular accumulation of this compound.

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of the experiment and incubate for 24-48 hours.

  • Compound Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium from a DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

  • Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. For experiments investigating P-gp-mediated efflux, pre-incubate the cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes before adding this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 2 hours) at 37°C in a 5% CO2 incubator.

  • Washing: Aspirate the treatment medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells.

  • Quantification:

    • Determine the total protein concentration of the lysate using a BCA assay.

    • Quantify the intracellular concentration of this compound in the lysate using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Normalization: Express the intracellular this compound concentration as ng or µg of compound per mg of total protein.

Protocol 2: Bidirectional Transport Assay in Caco-2 Cells

This assay is used to determine if a compound is a substrate of efflux transporters like P-glycoprotein.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and fresh medium to the apical chamber.

  • Sampling: At designated time points, collect samples from the receiver chamber and replace with fresh medium.

  • Quantification: Analyze the concentration of this compound in the samples using HPLC or LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: Calculate the Papp value for both A-B and B-A directions.

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

Visualizations

Hydrangetin_Efflux_and_Inhibition cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Hydrangetin_Free This compound Pgp P-glycoprotein (Efflux Pump) Hydrangetin_Free->Pgp Enters Cell Hydrangetin_Lipo Liposomal This compound Hydrangetin_Intra Intracellular This compound Hydrangetin_Lipo->Hydrangetin_Intra Enhanced Uptake Pgp->Hydrangetin_Free Efflux Therapeutic_Target Therapeutic Target Hydrangetin_Intra->Therapeutic_Target Binds to Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Blocks

Caption: P-gp mediated efflux of this compound and strategies for enhancement.

Cellular_Uptake_Workflow A 1. Seed Cells (24-well plate) B 2. Incubate for 24-48h (allow attachment) A->B C 3. Treat with this compound (optional: pre-incubate with P-gp inhibitor) B->C D 4. Incubate (e.g., 2 hours at 37°C) C->D E 5. Wash 3x with ice-cold PBS D->E F 6. Lyse Cells E->F G 7. Quantify this compound (HPLC/LC-MS) & Total Protein (BCA) F->G H 8. Normalize Data (ng this compound / mg protein) G->H

Caption: Experimental workflow for a cellular uptake assay.

NFkB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Inhibits NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

"refining extraction protocols to increase Hydrangetin yield from natural sources"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Hydrangetin from natural sources, primarily Hydrangea macrophylla.

Troubleshooting Guides

Issue 1: Low this compound Yield

Low yields of this compound can be a significant roadblock in research and development. This guide provides a systematic approach to identifying and resolving the root causes of poor extraction efficiency.

Potential Cause Recommended Solutions & Rationale
Suboptimal Extraction pH Solution: Maintain an acidic pH (ideally around 4.0) during extraction.[1] Rationale: this compound is more stable in acidic conditions and can degrade into hydrangeic acid in neutral or alkaline environments, significantly reducing the final yield.[1]
Inefficient Extraction Method Solution: Employ advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE). Rationale: These methods enhance solvent penetration into the plant matrix and disrupt cell walls, leading to more efficient extraction in shorter times compared to conventional methods like maceration.[2]
Inappropriate Solvent Choice Solution: Use polar solvents like methanol, ethanol (B145695), or a mixture of ethanol and water. For SFE, use supercritical CO2 with a polar co-solvent like ethanol. Rationale: The polarity of the solvent plays a crucial role in effectively dissolving and extracting this compound. The choice of solvent will also depend on the chosen extraction technique.
Poor Quality of Plant Material Solution: Use high-quality, properly dried, and finely ground Hydrangea macrophylla leaves. Rationale: The concentration of this compound can vary based on the plant's age, harvesting time, and storage conditions. Fine grinding increases the surface area for more effective solvent interaction.
Thermal Degradation Solution: For methods involving heat (like MAE or conventional heating), optimize the temperature and extraction time to avoid prolonged exposure to high temperatures. Rationale: Like many phenolic compounds, this compound can be susceptible to thermal degradation, which can reduce the overall yield.
Incomplete Extraction Solution: Increase the extraction time or the number of extraction cycles. Rationale: It is essential to ensure that the solvent has sufficient time to penetrate the plant material and extract the target compound fully.
Issue 2: Impure this compound Extract

Contamination in the final extract can interfere with downstream applications. This guide addresses common purity issues.

Potential Cause Recommended Solutions & Rationale
Co-extraction of Unwanted Compounds Solution: Optimize the selectivity of your extraction method. For SFE, adjusting the pressure and temperature can help in selectively extracting this compound. For solvent extraction, using a solvent with optimal polarity can minimize the co-extraction of impurities. Rationale: Different compounds have varying solubilities under different extraction conditions. Fine-tuning these conditions can enhance the purity of the target compound.
Interference during Chromatographic Purification Solution: If using column chromatography, ensure the compound is stable on silica (B1680970) gel. If not, consider alternative stationary phases like Florisil or deactivated silica. Optimize the solvent system for better separation. Rationale: Compound degradation on the column or a suboptimal mobile phase can lead to poor separation and impure fractions.[3]
Presence of Chlorophyll (B73375) and Waxes Solution: For non-polar impurities, a pre-extraction step with a non-polar solvent like hexane (B92381) can be performed. Rationale: This will remove waxes and chlorophyll before the main extraction of the more polar this compound, leading to a cleaner crude extract.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during this compound extraction?

A1: The pH of the extraction solvent is one of the most critical factors. An acidic pH of around 4.0 has been shown to significantly increase the yield of hydrangenol (B20845), a closely related compound, by preventing its degradation to hydrangeic acid.

Q2: Which part of the Hydrangea macrophylla plant has the highest concentration of this compound?

A2: While this compound and its glucosides can be found in various parts of the plant, the leaves are a primary source for extraction.

Q3: Can I use water for extraction?

A3: Yes, water can be used for extraction. However, the yield can be significantly lower compared to using organic solvents or acidic water. If using water, it is recommended to use distilled water, which is slightly acidic, or to acidify the water to a pH of around 4.0.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for the quantification of this compound. A C18 column is often used with a mobile phase consisting of a gradient of acidified water and an organic solvent like acetonitrile (B52724) or methanol.

Q5: What are the advantages of using modern extraction techniques like UAE and MAE over traditional methods?

A5: Modern techniques like UAE and MAE offer several advantages, including shorter extraction times, reduced solvent consumption, and often higher extraction yields due to more efficient cell wall disruption and mass transfer.

Quantitative Data on this compound Yield

The following tables summarize the impact of different extraction parameters on this compound (hydrangenol) yield.

Table 1: Effect of Extraction pH on Hydrangenol Yield

Water Type pH of Extract Hydrangenol Content (µg/mL)
Distilled Water5.3914.36 ± 0.18
Purified Water7.201.46 ± 0.12
Mineral Water7.061.32 ± 0.29
Data from a study on Hydrangea tea extraction.

Table 2: Hydrangenol Yield with pH-Adjusted Water

Adjusted pH of Purified Water Hydrangenol Content (µg/mL)
4.020.25 ± 0.70
5.011.53 ± 0.45
6.05.87 ± 0.33
7.02.91 ± 0.20
Data from a study on Hydrangea tea extraction.

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction of Hydrangenol

This protocol is based on a study investigating the effect of pH on hydrangenol content in Hydrangea tea.

1. Sample Preparation:

  • Dry the leaves of Hydrangea macrophylla.

  • Grind the dried leaves into a fine powder.

2. Extraction:

  • Weigh 0.35 g of the dried leaf powder and place it in a 500 mL beaker.

  • Add 350 mL of hot (95°C) distilled water (or water adjusted to a specific pH with acetic acid).

  • Stir the mixture with a glass rod for 3 minutes.

  • Filter the extract through gauze and allow it to cool to room temperature.

3. Quantification by HPLC:

  • Analyze the filtrate using an HPLC system equipped with a C18 column.

  • Use a gradient elution with a mobile phase consisting of 0.3% formic acid in water (A) and acetonitrile (B).

  • A typical gradient could be: start at 10% B, increase to 20% B over 10 minutes, then to 35% B over 10 minutes, hold for 3 minutes, and then return to the initial conditions.

  • Set the flow rate to 0.5 mL/min and the column temperature to 30°C.

  • Detect this compound at an appropriate UV wavelength (e.g., 214 nm).

  • Quantify the concentration by comparing the peak area to a standard curve of pure this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Hydrangenol

This is a general protocol for UAE that can be adapted for this compound extraction.

1. Sample Preparation:

  • Dry and finely grind the Hydrangea macrophylla leaves.

2. Extraction:

  • Place a known amount of the powdered plant material in an extraction vessel.

  • Add a suitable solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Place the vessel in an ultrasonic bath.

  • Sonicate at a controlled temperature (e.g., 40-50°C) for a specific duration (e.g., 30-60 minutes).

  • After sonication, separate the extract from the solid residue by filtration or centrifugation.

3. Post-Extraction:

  • Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • The resulting crude extract can then be purified or analyzed by HPLC as described in Protocol 1.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is proposed to occur through the condensation of a phenylpropanoid molecule with three molecules of acetate.

Hydrangetin_Biosynthesis Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL PolyketideSynthase Polyketide Synthase (Chalcone/Stilbene Synthase Family) pCoumaroylCoA->PolyketideSynthase Acetate 3x Acetyl-CoA Acetate->PolyketideSynthase HydrangetinPrecursor This compound Precursor (Stilbene Carboxylic Acid) PolyketideSynthase->HydrangetinPrecursor This compound This compound HydrangetinPrecursor->this compound Cyclization & Reduction

Caption: Proposed biosynthetic pathway of this compound.

General Workflow for this compound Extraction and Purification

This diagram outlines the key steps from raw plant material to purified this compound.

Extraction_Workflow PlantMaterial Hydrangea macrophylla (Leaves) Drying Drying & Grinding PlantMaterial->Drying Extraction Extraction (e.g., UAE, MAE, SFE) Drying->Extraction Filtration Filtration / Centrifugation Extraction->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval CrudeExtract Crude this compound Extract SolventRemoval->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis Analysis (HPLC, etc.) Purethis compound->Analysis

Caption: General experimental workflow for this compound extraction.

References

"troubleshooting unexpected peaks in Hydrangetin chromatogram"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to unexpected peaks in Hydrangetin chromatograms during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

This guide addresses specific chromatographic problems in a question-and-answer format.

Q1: What are the likely causes of "ghost peaks" (peaks appearing in blank runs) in my this compound chromatogram?

Ghost peaks are unexpected signals that appear in your chromatogram, even when injecting a blank solvent.[1][2][3] They can arise from several sources within the HPLC system or the reagents used.[1][2]

  • Mobile Phase Contamination: Impurities in solvents, buffers, or water can accumulate on the column and elute as peaks, especially during gradient elution. Microbial growth in aqueous mobile phases that are stored for extended periods can also introduce contaminants.

  • System Contamination & Carryover: Residuals from previous samples can adhere to the autosampler needle, injection valve, or tubing and get injected into subsequent runs. Worn injector seals can also trap and later release sample components.

  • Leachables: Compounds can leach from plastic components like solvent bottle caps (B75204), vials, and cap septa, introducing contaminants into your system.

Q2: Why am I seeing split or shoulder peaks for my this compound analyte?

Peak splitting occurs when a single compound appears as two or more closely eluting or overlapping peaks.

  • Column Issues: A primary cause is a partially blocked inlet frit or a void at the head of the column, which disrupts the sample band as it enters the stationary phase. This often affects all peaks in the chromatogram.

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting. It is always best to dissolve the sample in the initial mobile phase if possible.

  • Co-elution: The split peak may actually be two different, unresolved compounds. To test this, try injecting a smaller sample volume; if two distinct peaks appear, the issue is co-elution, and the method's resolution needs to be improved.

  • On-Column Degradation: this compound could potentially degrade on the column if the mobile phase pH is unsuitable or if there are active sites on the stationary phase.

Q3: My this compound peak is showing significant fronting or tailing. What should I do?

Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetry is described as either fronting or tailing.

  • Peak Fronting: This is often a sign of column overload, where too much sample has been injected. The stationary phase becomes saturated, and excess analyte molecules travel faster through the column. The solution is to reduce the injection volume or dilute the sample. Poor sample solubility can also be a cause.

  • Peak Tailing: This is more common and can be caused by several factors. Secondary interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic silanol (B1196071) groups on a C18 column, are a frequent cause. Other causes include a blocked column frit, column contamination, or excessive extra-column volume (e.g., overly long tubing).

Summary of Potential Issues and Solutions
Problem Potential Cause Recommended Solution
Ghost Peaks Mobile Phase ContaminationUse fresh, HPLC-grade solvents and reagents. Prepare aqueous buffers daily. Filter the mobile phase.
System CarryoverImplement a robust needle wash protocol with a strong solvent. Flush the entire system regularly.
Leachables from ConsumablesUse high-quality vials and caps (e.g., PTFE-lined septa). Avoid plastic containers for storing mobile phases where possible.
Split Peaks Blocked Column Frit / VoidReplace the column frit or the entire column. Use guard columns and in-line filters to protect the analytical column.
Sample Solvent MismatchDissolve the sample in the initial mobile phase composition.
Co-eluting CompoundsModify the mobile phase composition, gradient, or temperature to improve resolution.
Peak Fronting Column OverloadDecrease the sample concentration or reduce the injection volume.
Poor Sample SolubilityEnsure the sample is fully dissolved in a compatible solvent before injection.
Peak Tailing Secondary InteractionsAdjust mobile phase pH to suppress analyte ionization. Use a mobile phase additive (e.g., triethylamine) or switch to a different column type.
Column ContaminationFlush the column with a strong solvent. If the problem persists, replace the column.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing unexpected peaks in your this compound chromatogram.

G Start Unexpected Peak Observed CheckBlank Inject Blank Solvent Start->CheckBlank PeakPresent Peak(s) Still Present? CheckBlank->PeakPresent GhostPeakPath Troubleshoot Ghost Peaks / Carryover PeakPresent->GhostPeakPath Yes SampleIssuePath Investigate Sample-Related Issues PeakPresent->SampleIssuePath No End Problem Resolved GhostPeakPath->End CheckPeakShape Analyze Peak Shape SampleIssuePath->CheckPeakShape IsSplit Split or Shoulder Peak? CheckPeakShape->IsSplit IsFronting Fronting Peak? IsSplit->IsFronting No SplitPath Troubleshoot Split Peaks IsSplit->SplitPath Yes IsTailing Tailing Peak? IsFronting->IsTailing No FrontingPath Troubleshoot Peak Fronting IsFronting->FrontingPath Yes TailingPath Troubleshoot Peak Tailing IsTailing->TailingPath Yes IsTailing->End No (Symmetrical) SplitPath->End FrontingPath->End TailingPath->End

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol is a representative method for the analysis of this compound based on common practices for similar phytoestrogenic flavonoids and isocoumarins. Optimization may be required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Monitor at a wavelength appropriate for this compound (e.g., determined by UV scan, likely in the 280-330 nm range).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      25.0 40 60
      30.0 5 95
      35.0 5 95
      35.1 95 5

      | 40.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh a suitable amount of this compound standard or sample extract.

    • Dissolve in a known volume of a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase A and B).

    • Use sonication to ensure complete dissolution.

    • Filter the final solution through a 0.45 µm syringe filter before transferring to an HPLC vial.

Experimental Workflow Diagram

G Prep_Standard Prepare this compound Standard/Sample Dissolve Dissolve in Solvent (e.g., Methanol) Prep_Standard->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial Inject Inject Sample HPLC_Vial->Inject HPLC_Setup Set Up HPLC System (Column, Mobile Phase) Equilibrate Equilibrate Column with Initial Conditions HPLC_Setup->Equilibrate Equilibrate->Inject Acquire_Data Acquire Chromatographic Data (Gradient Elution) Inject->Acquire_Data Process_Data Process Data (Integrate Peaks) Acquire_Data->Process_Data Analyze Analyze Results & Troubleshoot if Needed Process_Data->Analyze

Caption: General workflow for HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: How can I prevent column contamination? Always filter your samples and mobile phases to remove particulate matter. Use a guard column to protect your analytical column from strongly retained impurities. Regularly flush your column with a strong solvent, especially after analyzing complex samples.

Q2: What is the impact of mobile phase pH on my separation? The pH of the mobile phase can significantly affect the retention time and peak shape of ionizable compounds like this compound. For acidic or basic analytes, operating at a pH at least 2 units away from the compound's pKa ensures it is in a single ionic state, leading to sharper, more symmetrical peaks.

Q3: How stable is this compound in solution? The stability of this compound can be affected by factors like pH, temperature, and light exposure. It is advisable to prepare fresh solutions daily and store them in a cool, dark place to prevent degradation, which could appear as extra peaks in the chromatogram. Forced degradation studies can help identify potential degradation products.

Q4: Can my HPLC system itself be the source of problems? Yes, issues like pump seal failure, leaks, or check valve malfunctions can lead to unstable baselines, fluctuating retention times, and ghost peaks. Regular preventive maintenance of the HPLC system is crucial for reliable results.

Q5: What is carryover and how do I minimize it? Carryover is the appearance of a small peak from a previous, more concentrated sample in a subsequent injection. To minimize it, ensure your autosampler's needle wash is effective, using a solvent that can fully dissolve this compound. It's good practice to run a blank injection after a high-concentration sample to check for carryover.

References

Technical Support Center: Optimization of Reaction Conditions for Hydrangetin Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Hydrangetin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues. This compound, a dihydroisocoumarin with a phenolic hydroxyl group and a lactone ring, requires derivatization to increase its volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound possesses a polar phenolic hydroxyl group (-OH) and a lactone functional group. These groups make the molecule relatively non-volatile and can lead to poor peak shape, tailing, and potential degradation at the high temperatures used in GC injectors and columns. Derivatization masks these polar functional groups, increasing the molecule's volatility and thermal stability, which results in improved chromatographic resolution and detection.[1][2][3]

Q2: What are the primary functional groups in this compound that I need to consider for derivatization?

A2: The key functional groups in this compound are a phenolic hydroxyl group and a lactone ring. The phenolic hydroxyl group is the primary target for common derivatization techniques like silylation and alkylation. The lactone ring is generally less reactive under standard silylation conditions but can undergo ring-opening reactions with strong nucleophiles.

Q3: What are the most common derivatization techniques for a molecule like this compound?

A3: For compounds with phenolic hydroxyl groups like this compound, the most common and effective derivatization techniques for GC-MS analysis are:

  • Silylation: This is a widely used method that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[4] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

  • Alkylation: This technique introduces an alkyl group (e.g., methyl or ethyl) to the phenolic oxygen.

Q4: Will the lactone ring in this compound react during derivatization?

A4: Under typical silylation conditions for phenolic hydroxyl groups (e.g., using BSTFA with or without a TMCS catalyst at moderate temperatures), the lactone ring of the dihydroisocoumarin is generally expected to remain intact. Lactones can undergo ring-opening reactions, for instance with amines, to form amides, but this typically requires different reaction conditions than those used for silylation of phenols. However, harsh derivatization conditions (e.g., very high temperatures or prolonged reaction times) could potentially lead to side reactions involving the lactone.

Troubleshooting Guide

This guide addresses common problems encountered during the derivatization of this compound and provides systematic troubleshooting steps.

Problem 1: No Peak or a Very Small Peak Corresponding to Derivatized this compound is Observed in the Chromatogram.
Possible Cause Troubleshooting & Optimization Steps
Incomplete Derivatization * Increase Reaction Temperature: Gently increase the temperature in increments of 10°C (e.g., from 60°C to 70°C or 80°C). Be cautious, as excessively high temperatures can lead to degradation.
* Extend Reaction Time: Increase the reaction time (e.g., from 30 minutes to 60 minutes). Monitor the reaction progress by analyzing aliquots at different time points to find the optimal duration.
* Increase Reagent Concentration: Ensure a sufficient molar excess of the derivatizing agent. A general guideline is at least a 2:1 molar ratio of the silylating reagent to each active hydrogen.
* Add a Catalyst: For silylation with BSTFA, adding 1-10% trimethylchlorosilane (TMCS) can significantly enhance the reactivity of the reagent, especially for sterically hindered hydroxyl groups.
Presence of Moisture * Ensure Anhydrous Conditions: Moisture can deactivate silylating reagents. Ensure all glassware is thoroughly dried, and use anhydrous solvents. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of dry nitrogen before adding the derivatization reagent.
Analyte Degradation * Optimize Temperature: The reaction temperature may be too high, causing this compound to degrade. Try lowering the temperature and compensating with a longer reaction time.
Incorrect Reagent Choice * Select a Suitable Reagent: For phenolic hydroxyl groups, BSTFA (often with TMCS as a catalyst) or MSTFA are generally effective.
Problem 2: Peak Tailing for the Derivatized this compound Peak.
Possible Cause Troubleshooting & Optimization Steps
Incomplete Derivatization * Re-optimize Derivatization Conditions: Some underivatized this compound may still be present, leading to interactions with the GC column. Revisit the optimization of reaction time, temperature, and reagent concentration as described in Problem 1.
Active Sites in the GC System * Check System Inertness: Active sites in the injector liner, column, or detector can cause peak tailing. Deactivate the liner with a silylating agent or replace it. Condition the column according to the manufacturer's instructions.
Column Overload * Dilute the Sample: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting the derivatized sample before injection.
Problem 3: Appearance of Multiple Peaks for the Derivatized Analyte.
Possible Cause Troubleshooting & Optimization Steps
Incomplete Derivatization * Drive Reaction to Completion: One of the peaks may be the underivatized or partially derivatized analyte. Optimize the reaction conditions to ensure complete derivatization.
Side Reactions * Milder Conditions: Harsh conditions (high temperature, long reaction time) may lead to side reactions. Use the mildest conditions that still result in complete derivatization.
Reagent Artifacts * Analyze a Reagent Blank: Inject a sample containing only the solvent and derivatization reagents to identify any peaks originating from the reagents themselves.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + TMCS

This protocol is a standard method for the derivatization of phenolic compounds for GC-MS analysis.

Materials:

  • This compound sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or acetonitrile

  • Reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: If the this compound sample is in a solvent, transfer a known amount to a reaction vial and evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.

  • Reagent Addition: To the dried sample residue, add 100 µL of anhydrous pyridine or acetonitrile, followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol 2: Alkylation of this compound (Conceptual)

Alkylation is an alternative to silylation. This is a conceptual protocol as specific reagents and conditions would need to be optimized for this compound.

Materials:

  • This compound sample

  • Alkylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., potassium carbonate)

  • Anhydrous acetone (B3395972) or acetonitrile

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry.

  • Reagent Addition: Dissolve the dried sample in an appropriate volume of anhydrous acetone or acetonitrile. Add a molar excess of the alkylating agent and a suitable base (e.g., potassium carbonate) to catalyze the reaction.

  • Reaction: Seal the vial and heat at an optimized temperature (e.g., 60-80°C) for a specific duration. The reaction progress should be monitored to determine the optimal time.

  • Work-up: After cooling, the reaction mixture may need to be filtered to remove the base and then concentrated before GC-MS analysis.

Data Presentation

Table 1: Optimization Parameters for this compound Silylation

ParameterRangeStarting ConditionNotes
Reaction Temperature 60 - 90 °C70 °CHigher temperatures can speed up the reaction but may risk analyte degradation.
Reaction Time 30 - 120 minutes60 minutesLonger times may be needed for complete derivatization, especially at lower temperatures.
Reagent BSTFA, MSTFA, BSTFA + 1-10% TMCSBSTFA + 1% TMCSThe addition of TMCS as a catalyst is often beneficial for phenolic hydroxyl groups.
Solvent Pyridine, Acetonitrile, DMFPyridineThe solvent must be anhydrous and inert to the derivatizing reagents.
Reagent to Analyte Ratio 2:1 to 100:1 (molar)~50:1 (molar)A significant excess of the derivatizing reagent is recommended to drive the reaction to completion.

Visualizations

Experimental Workflow for this compound Derivatization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with This compound Sample dry Evaporate to Dryness (under Nitrogen) start->dry add_reagents Add Solvent and Derivatizing Reagent (e.g., BSTFA + 1% TMCS) dry->add_reagents react Vortex and Heat (e.g., 70°C for 60 min) add_reagents->react cool Cool to Room Temperature react->cool gcms Inject into GC-MS cool->gcms end Data Acquisition and Analysis gcms->end

Caption: Workflow for silylation of this compound for GC-MS analysis.

Troubleshooting Logic for Poor Derivatization

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor/No Derivatization Peak incomplete_rxn Incomplete Reaction start->incomplete_rxn moisture Moisture Present start->moisture degradation Analyte Degradation start->degradation optimize_cond Increase Temp/Time/ Reagent Concentration incomplete_rxn->optimize_cond add_catalyst Add Catalyst (TMCS) incomplete_rxn->add_catalyst dry_sample Ensure Anhydrous Conditions moisture->dry_sample optimize_temp Lower Temperature, Increase Time degradation->optimize_temp success Successful Derivatization optimize_cond->success add_catalyst->success dry_sample->success optimize_temp->success

Caption: Troubleshooting flowchart for incomplete this compound derivatization.

References

"strategies to prevent Hydrangetin degradation during storage and handling"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Hydrangetin during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a dihydroisocoumarin, a type of phenolic compound found in plants of the genus Hydrangea.[1][2] Its stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of impurities that may interfere with your research.

Q2: What are the primary factors that cause this compound degradation?

Based on studies of structurally similar isocoumarins and flavonoids, the primary factors that can cause this compound degradation are:

  • pH: Isocoumarins can undergo hydrolysis, particularly under alkaline conditions, which opens the lactone ring.[3][4][5] Flavonoids are generally more stable in acidic to neutral pH.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to UV and visible light can lead to photodegradation.

  • Oxygen: Oxidative degradation can occur, especially in the presence of oxygen and light.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

FormTemperatureLight ConditionsAtmosphere
Solid (Powder) -20°C (long-term) or 2-8°C (short-term)Protect from light (e.g., amber vial, wrapped in foil)Tightly sealed container, consider inert gas (argon, nitrogen)
Solution -80°C (long-term) or -20°C (short-term)Protect from light (e.g., amber vial, wrapped in foil)Tightly sealed container, consider inert gas (argon, nitrogen)

Q4: What are the signs of this compound degradation?

Degradation of this compound may be indicated by:

  • A visible change in the color or appearance of the solid or solution.

  • The appearance of new peaks or a decrease in the main peak area in an HPLC chromatogram.

  • A decrease in the biological activity or inconsistent experimental results.

  • Precipitation in a solution.

Q5: Which solvents are suitable for dissolving this compound and how does this affect stability?

This compound, as a phenolic compound, is generally soluble in polar organic solvents such as ethanol, methanol (B129727), and DMSO. For aqueous solutions, it's crucial to control the pH to be slightly acidic to neutral to prevent hydrolysis. The choice of solvent can impact stability, so it is recommended to prepare fresh solutions for each experiment and avoid long-term storage in solution whenever possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Loss of biological activity or inconsistent results Degradation of this compound due to improper storage.- Verify that the solid compound is stored at -20°C and solutions at -80°C, protected from light.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Prepare fresh working solutions before each experiment.
Appearance of extra peaks in HPLC analysis Degradation of this compound into byproducts.- Review storage and handling procedures to identify potential exposure to high temperatures, light, or incompatible pH.- Perform a forced degradation study to identify potential degradation products (see Experimental Protocols).
Precipitation in stock solution Poor solubility or pH-driven degradation/precipitation.- Confirm the use of an appropriate solvent.- Gently warm the solution or use sonication to aid dissolution.- For aqueous solutions, ensure the pH is in the stable range (slightly acidic to neutral).
Discoloration of solid or solution Oxidation or photodegradation.- Store under an inert atmosphere (argon or nitrogen).- Ensure complete protection from light by using amber vials or wrapping containers in aluminum foil.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating power of an analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade methanol and water

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., methanol/water). Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 70°C in an oven for 48 hours. Also, prepare a solution of this compound and heat it at 70°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for 24 hours.

  • Sample Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC-UV.

Protocol 2: HPLC-UV Method for Quantification of this compound

This is a general reverse-phase HPLC method that can be optimized for the specific analysis of this compound.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 254 nm to 370 nm for phenolic compounds).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation from Plant Extract:

  • Extraction: Extract the dried and powdered plant material with a suitable solvent (e.g., methanol or ethanol) using techniques like sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Alkaline pH Oxidation Oxidation This compound->Oxidation Oxygen, Light Photodegradation Photodegradation This compound->Photodegradation UV/Visible Light Ring_Opened_Product Ring-Opened Product Hydrolysis->Ring_Opened_Product Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photodegradation_Products Photodegradation Products Photodegradation->Photodegradation_Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_qc Quality Control Solid Solid this compound (-20°C, Dark) Prepare_Fresh Prepare Fresh Solution Solid->Prepare_Fresh Solution This compound Solution (-80°C, Dark, Inert Gas) Solution->Prepare_Fresh Analysis Biological Assay / Chemical Analysis Prepare_Fresh->Analysis HPLC HPLC-UV Analysis Analysis->HPLC Check_Purity Check Purity & Concentration HPLC->Check_Purity

Caption: Recommended workflow for handling this compound.

troubleshooting_logic Start Inconsistent Results? Check_Storage Check Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Handling Check Handling Procedures (Fresh Solutions, Aliquots) Start->Check_Handling Check_Purity Analyze by HPLC Start->Check_Purity Action_Storage Optimize Storage Check_Storage->Action_Storage Improper Action_Handling Revise Handling Protocol Check_Handling->Action_Handling Improper Action_Purity Synthesize/Purify New Batch Check_Purity->Action_Purity Degraded

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of the Bioactive Properties of Hydrangetin and Scopoletin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hydrangetin and Scopoletin (B1681571) Bioactivity with Supporting Experimental Data.

This compound, a dihydroisocoumarin primarily isolated from Hydrangea species, and Scopoletin, a coumarin (B35378) found in a wide variety of plants, are two natural compounds that have garnered significant interest for their diverse pharmacological activities. This guide provides a comparative analysis of their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by quantitative experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivities of this compound and Scopoletin, providing a basis for objective comparison.

Table 1: Antioxidant Activity

CompoundAssayIC50 / EC50 ValueSource
This compound (Hydrangenol) α-glucosidase inhibitionIC50: 0.97 mg/mL[1]
α-amylase inhibitionIC50: 3.6 mg/mL[1]
Scopoletin DPPH Radical ScavengingIC50: 0.19 ± 0.01 mM[2]
DPPH Radical ScavengingIC50: 0.82 mg/mL[3]
ABTS Radical ScavengingEC50: 5.62 ± 0.03 µM[2]
Nitric Oxide (NO) ScavengingIC50: 0.64 mg/mL[3]

Table 2: Anti-inflammatory Activity

CompoundAssay / TargetIC50 ValueSource
This compound (Hydrangenol) Nitric Oxide Production (LPS-stimulated BV2 cells)Significant inhibition at low dosages[4]
Scopoletin 5-Lipoxygenase (5-LOX)IC50: 1.76 ± 0.01 µM[2]
Inducible Nitric Oxide Synthase (iNOS)Inhibitor[3]
Prostaglandin E2 (PGE2) release (LPS-stimulated RAW 264.7 cells)Concentration-dependent inhibition (1–50 µg/ml)[5]
Cyclooxygenase-2 (COX-2) expression (LPS-stimulated RAW 264.7 cells)Concentration-dependent suppression (1–50 µg/ml)[5]

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50 ValueSource
This compound (Hydrangenol) EJ (Bladder Cancer)~100 µM
Scopoletin A549 (Lung Carcinoma)~16 µg/mL[6]
HeLa (Cervical Cancer)7.5 to 25 µM[7]
SiHa (Cervical Cancer)7.5 to 25 µM[7]
Caski (Cervical Cancer)7.5 to 25 µM[7]
Normal (unspecified)90 µM[7]

Table 4: Neuroprotective Activity

CompoundAssay / TargetIC50 Value / EffectSource
This compound (Hydrangenol) Corticosterone-induced neurotoxicityProtective effect[8]
Scopoletin Acetylcholinesterase (AChE)IC50: 5.34 µM[9]
Butyrylcholinesterase (BuChE)IC50: 9.11 µM[9]
Acetylcholinesterase (AChE)IC50: 0.27 ± 0.02 mM[2]
Acetylcholinesterase (AChE)IC50: 168.6 µM[6]
Monoamine Oxidase (MAO)IC50: 19.4 µg/mL[6]
Aβ42-induced neurotoxicity (PC12 cells)69% protection at 40 µM[9]
H2O2-induced cytotoxicity (PC12 cells)73% protection at 40 µM[9]

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound and Scopoletin are mediated through the modulation of several key signaling pathways.

This compound (Hydrangenol)

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway . It suppresses the nuclear translocation of NF-κB subunits, which in turn downregulates the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β.[4][10] Concurrently, this compound activates the Nrf2-mediated Heme Oxygenase-1 (HO-1) pathway , an important antioxidant response element.[4] Its anticancer effects are linked to the induction of G1-phase cell cycle arrest and activation of the p38 MAPK pathway . In the context of neuroprotection, it has shown to protect against corticosterone-induced neurotoxicity through the Akt signaling pathway .[8]

Hydrangetin_Signaling_Pathways cluster_anti_inflammatory Anti-inflammatory Effects cluster_anticancer Anticancer Effects cluster_neuroprotective Neuroprotective Effects Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) NF-κB NF-κB Inflammatory Stimuli (LPS)->NF-κB Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NF-κB->Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Hydrangetin1 This compound Hydrangetin1->NF-κB inhibits Nrf2 Nrf2 Hydrangetin1->Nrf2 activates HO-1 HO-1 Nrf2->HO-1 Antioxidant Response Antioxidant Response HO-1->Antioxidant Response Hydrangetin2 This compound p38 MAPK p38 MAPK Hydrangetin2->p38 MAPK activates Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) p38 MAPK->Cell Cycle Arrest (G1) Neurotoxic Insult Neurotoxic Insult Akt Akt Neurotoxic Insult->Akt Neuronal Survival Neuronal Survival Akt->Neuronal Survival Hydrangetin3 This compound Hydrangetin3->Akt activates

Key signaling pathways modulated by this compound.

Scopoletin

Scopoletin's anticancer activity is well-documented and involves the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR pathway , which is crucial for cell proliferation and survival.[7] It also induces apoptosis and cell cycle arrest. Its anti-inflammatory properties are attributed to the inhibition of enzymes like 5-LOX and COX-2, and the suppression of pro-inflammatory cytokines.[2][5] The neuroprotective effects of Scopoletin are linked to its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes that play a critical role in the degradation of neurotransmitters.[6][9]

Scopoletin_Signaling_Pathways cluster_anticancer Anticancer Effects cluster_anti_inflammatory Anti-inflammatory Effects cluster_neuroprotective Neuroprotective Effects Scopoletin1 Scopoletin PI3K/Akt/mTOR PI3K/Akt/mTOR Scopoletin1->PI3K/Akt/mTOR inhibits Apoptosis Apoptosis Scopoletin1->Apoptosis induces Cell Proliferation Cell Proliferation PI3K/Akt/mTOR->Cell Proliferation Scopoletin2 Scopoletin 5-LOX 5-LOX Scopoletin2->5-LOX inhibits COX-2 COX-2 Scopoletin2->COX-2 inhibits Pro-inflammatory Mediators Pro-inflammatory Mediators 5-LOX->Pro-inflammatory Mediators COX-2->Pro-inflammatory Mediators Scopoletin3 Scopoletin AChE AChE Scopoletin3->AChE inhibits MAO MAO Scopoletin3->MAO inhibits Neurotransmitter Degradation Neurotransmitter Degradation AChE->Neurotransmitter Degradation MAO->Neurotransmitter Degradation

Key signaling pathways modulated by Scopoletin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative data tables.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of compounds.

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol (B129727) or ethanol.

  • Reaction Mixture : The test compound (this compound or Scopoletin) at various concentrations is added to the DPPH solution. A control is prepared with the solvent and DPPH solution.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured using a spectrophotometer at a wavelength of approximately 517 nm.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound (this compound or Scopoletin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement : The absorbance is measured using a microplate reader at a wavelength of around 570 nm.

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Experimental_Workflow cluster_DPPH DPPH Assay cluster_MTT MTT Assay DPPH1 Prepare DPPH Solution DPPH2 Add Test Compound DPPH1->DPPH2 DPPH3 Incubate in Dark DPPH2->DPPH3 DPPH4 Measure Absorbance (517 nm) DPPH3->DPPH4 DPPH5 Calculate IC50 DPPH4->DPPH5 MTT1 Seed Cancer Cells MTT2 Treat with Compound MTT1->MTT2 MTT3 Add MTT Reagent MTT2->MTT3 MTT4 Solubilize Formazan MTT3->MTT4 MTT5 Measure Absorbance (570 nm) MTT4->MTT5 MTT6 Calculate IC50 MTT5->MTT6

References

A Comparative Guide to the Quantification of Hydrangetin: Cross-Validation of HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Hydrangetin, a dihydroisocoumarin found in Hydrangea species, has garnered interest for its potential therapeutic properties. This guide provides an objective comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The selection between these methods is critical and depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. This document presents supporting experimental data and detailed methodologies to inform this decision-making process.

Quantitative Performance Comparison

The cross-validation of HPLC-UV and LC-MS/MS for this compound quantification reveals distinct advantages for each technique. LC-MS/MS generally provides superior sensitivity and selectivity, making it the preferred method for bioanalytical studies and the detection of trace amounts in complex mixtures. Conversely, HPLC-UV offers a robust and cost-effective solution for routine analysis and quality control where high sensitivity is not a primary concern. The following table summarizes the analytical performance parameters for both methods, with data presented as representative values derived from validation studies of similar phenolic compounds, in accordance with ICH guidelines.[1][2][3][4]

Performance ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **≥ 0.999≥ 0.999
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~1.5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 2%< 1.5%
Specificity ModerateHigh
Robustness HighModerate

Experimental Protocols

Detailed methodologies for the quantification of this compound by both HPLC-UV and LC-MS/MS are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

Sample Preparation (from Hydrangea macrophylla leaves)

  • Extraction : Air-dried and powdered leaves of Hydrangea macrophylla are subjected to ultrasonic extraction with 70% ethanol (B145695) at a 1:20 solid-to-liquid ratio for 20 minutes.[5]

  • Filtration : The extract is filtered through a 0.45 µm membrane filter prior to injection into the chromatographic system.

HPLC-UV Method

This method is suitable for the quantification of this compound in herbal extracts and other relatively simple matrices.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 280 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

LC-MS/MS Method

This method is ideal for the quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, due to its high sensitivity and selectivity.

  • Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 column (50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase : A gradient elution of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

  • Flow Rate : 0.3 mL/min.

  • Ionization Mode : Negative Electrospray Ionization (ESI-).

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound would be determined by direct infusion of a standard solution.

  • Injection Volume : 5 µL.

  • Column Temperature : 40°C.

Method Validation Workflow

The cross-validation process ensures that both analytical methods are reliable and produce comparable results within their respective validated ranges. The following diagram illustrates the typical workflow for the cross-validation of the HPLC and LC-MS methods for this compound quantification.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Conclusion HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Dev->HPLC_Val LCMS_Dev LC-MS Method Development LCMS_Val LC-MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) LCMS_Dev->LCMS_Val Sample_Analysis Analysis of Identical Samples HPLC_Val->Sample_Analysis LCMS_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results Sample_Analysis->Data_Comparison Conclusion Method Suitability Assessment Data_Comparison->Conclusion

Cross-validation workflow for HPLC and LC-MS methods.

Signaling Pathways and Logical Relationships

The logical relationship in selecting an analytical method for this compound quantification is dictated by the research question and sample matrix. The following diagram illustrates the decision-making process.

G Start Start: Need to Quantify this compound Decision1 High Sensitivity & Selectivity Required? (e.g., biological matrix) Start->Decision1 Decision2 Routine QC or High Concentration Samples? Decision1->Decision2 No LCMS_Path Select LC-MS Method Decision1->LCMS_Path Yes Decision2->LCMS_Path No (Re-evaluate need) HPLC_Path Select HPLC Method Decision2->HPLC_Path Yes End End: Method Selected LCMS_Path->End HPLC_Path->End

References

A Comparative Analysis of the Antioxidant Properties of Hydrangetin and Umbelliferone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two naturally occurring phenolic compounds: hydrangetin (also known as hydrangenol) and umbelliferone (B1683723). This document summarizes key experimental data, outlines methodologies for relevant antioxidant assays, and visualizes associated cellular pathways to support further research and development in the field of antioxidant therapeutics.

Executive Summary

Both this compound, a dihydroisocoumarin found in Hydrangea species, and umbelliferone, a widespread coumarin, exhibit antioxidant properties. However, the available scientific literature presents a more extensive characterization of umbelliferone's antioxidant capacity through various in vitro assays. Direct comparative studies using identical methodologies are scarce, necessitating a careful interpretation of the existing data. Umbelliferone has been shown to act as a free radical scavenger and an activator of the Nrf2 antioxidant response pathway. While quantitative data for this compound is less abundant, its antioxidant potential has been demonstrated in assays measuring Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC).

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data on the antioxidant activity of this compound and umbelliferone from various in vitro assays. It is crucial to note that these values were obtained from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

CompoundAssayIC50 / ActivityReference CompoundSource
This compound (Hydrangenol) TEAC1.8 - 3.2 mmol TE/mmolTrolox[1]
ORAC16.5 - 27.0 mmol TE/mmolTrolox[1]
Umbelliferone DPPHModerate inhibition (59.6% at 50 µg/mL)Ascorbic Acid (96% inhibition at 50 µg/mL)[2]
ABTS--[3]
FRAP--[3]

Note: Specific IC50 values for Umbelliferone in ABTS and FRAP assays from the comparative study were not explicitly provided in the available search results, though the study indicated esculetin (B1671247) was a more potent antioxidant. Further investigation of the full-text article would be required to obtain these specific values.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized based on common laboratory practices and should be adapted based on specific experimental goals and available reagents.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compounds (this compound, umbelliferone) and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent.

  • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

  • Add a defined volume of the DPPH working solution to each well/cuvette.

  • Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds and a standard antioxidant.

  • Add a specific volume of the test compound or standard to a defined volume of the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox or FeSO₄·7H₂O).

  • Add a small volume of the test compound or standard to the FRAP reagent.

  • After a specified incubation time (e.g., 4-30 minutes) at 37°C, measure the absorbance at 593 nm.

  • The antioxidant capacity is determined from a standard curve of a known antioxidant.

Mandatory Visualizations

Antioxidant Response Element (ARE) Signaling Pathway

The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress. Umbelliferone has been reported to activate this pathway.

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nucleus Nucleus Nrf2_free->Nucleus Translocation Nrf2_in_nucleus Nrf2 ARE ARE Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Umbelliferone Umbelliferone Umbelliferone->Keap1_Nrf2 Induces Dissociation Nrf2_in_nucleus->ARE Binds to

Caption: The Nrf2-ARE signaling pathway activated by oxidative stress and compounds like umbelliferone.

General Workflow for In Vitro Antioxidant Assays

This diagram illustrates the typical experimental workflow for common in vitro antioxidant capacity assays.

Antioxidant_Assay_Workflow start Start prep_reagents Prepare Reagents (e.g., DPPH, ABTS, FRAP) start->prep_reagents prep_samples Prepare Test Compounds (this compound, Umbelliferone) & Standard start->prep_samples reaction Mix Reagents and Samples prep_reagents->reaction prep_samples->reaction incubation Incubate (Time & Temperature Specific) reaction->incubation measurement Measure Absorbance (Spectrophotometry) incubation->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis end End analysis->end

Caption: A generalized experimental workflow for in vitro antioxidant capacity determination.

Conclusion

Based on the currently available data, both this compound and umbelliferone possess antioxidant properties. Umbelliferone has been more extensively studied, with evidence supporting its role as a free radical scavenger and an activator of the Nrf2 pathway. The quantitative data for this compound, primarily from TEAC and ORAC assays, also confirms its antioxidant potential. However, the lack of head-to-head comparative studies using standardized methodologies makes it challenging to definitively conclude which compound has superior antioxidant activity. Future research should focus on direct comparative analysis of these two compounds across a panel of antioxidant assays to provide a clearer understanding of their relative potencies and potential therapeutic applications.

References

A Comparative Efficacy Analysis of Hydrangetin Derivatives and Other Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic inhibitory efficacy of compounds isolated from Hydrangea macrophylla, herein referred to as Hydrangetin derivatives, against other known inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. This analysis is supported by published experimental data to aid in the evaluation of their therapeutic potential.

Introduction to Target Enzymes

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways.[1] Its overexpression is linked to insulin resistance and type 2 diabetes, making it a significant target for drug development.[2] Inhibition of PTP1B is expected to enhance insulin sensitivity.[2]

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose.[3] Inhibiting this enzyme can delay carbohydrate digestion, thereby reducing postprandial blood glucose levels, a crucial strategy in managing type 2 diabetes.[4]

Recent phytochemical analysis of Hydrangea macrophylla var. acuminata leaves has led to the isolation of several secondary metabolites with dual inhibitory activity against both PTP1B and α-glucosidase. This guide focuses on comparing the most potent of these natural compounds with established synthetic and natural inhibitors.

Data Presentation: Comparative Inhibitory Efficacy

The efficacy of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The tables below summarize the IC50 values for this compound derivatives against PTP1B and α-glucosidase, alongside values for other well-known inhibitors.

Table 1: Comparison of PTP1B Inhibitory Activity (IC50 Values)

InhibitorTypeIC50 (µM)
Compound 12 (from H. macrophylla) Natural Product 8.0 ± 1.1
Ursolic AcidNatural Product30 - 100
DPM-1001Synthetic0.1
MSI-1436 (Trodusquemine)Synthetic0.6
Compound 4b (Dihydropyridine thione derivative)Synthetic3.33
Geranylated Flavanone (from P. tomentosa)Natural Product1.9

Table 2: Comparison of α-Glucosidase Inhibitory Activity (IC50 Values)

InhibitorTypeIC50 (µM)
Compound 12 (from H. macrophylla) Natural Product 3.4 ± 0.2
Compound 8 (from H. macrophylla) Natural Product 21.9 ± 0.4
Compound 9 (from H. macrophylla) Natural Product 43.8 ± 2.1
AcarboseDrug (Clinical Use)Varies widely
MiglitolDrug (Clinical Use)-
VogliboseDrug (Clinical Use)-
LuteolinNatural Product> Acarbose
Chlorogenic AcidNatural Product> Acarbose

Mandatory Visualization

The following diagrams illustrate a key signaling pathway regulated by PTP1B and a standard workflow for determining enzyme inhibitory activity.

PTP1B_Insulin_Signaling receptor Insulin Receptor (IR) substrate Insulin Receptor Substrate (IRS-1) receptor->substrate Phosphorylates (pY) pi3k PI3K substrate->pi3k Activates ptp1b PTP1B ptp1b->receptor ptp1b->substrate Dephosphorylates (Inhibits) akt Akt pi3k->akt Activates glut4 GLUT4 Translocation (Glucose Uptake) akt->glut4 Promotes insulin Insulin insulin->receptor Binds inhibitor This compound / Inhibitor inhibitor->ptp1b Inhibits

Caption: PTP1B's role in negative regulation of the insulin signaling pathway.

Enzyme_Inhibition_Workflow prep Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitor) incubation Pre-incubation (Enzyme + Inhibitor) prep->incubation reaction Reaction Initiation (Add Substrate) incubation->reaction terminate Reaction Termination (e.g., add NaOH) reaction->terminate measure Spectrophotometric Measurement (e.g., Absorbance at 405 nm) terminate->measure calculate Data Analysis (% Inhibition, IC50 Calculation) measure->calculate

References

Validating a Cell-Based Assay for SIRT1 Activation: A Comparative Guide to Using Hydrangetin as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and biomedical research, cell-based assays are indispensable tools for elucidating the mechanisms of action of novel compounds and understanding cellular responses.[1] A critical component of a robust and reliable cell-based assay is the inclusion of appropriate positive and negative controls.[2][3] This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on the validation of a cell-based assay targeting Sirtuin 1 (SIRT1) activation, using Hydrangetin as a positive control and comparing its performance with the well-established SIRT1 activator, Resveratrol.

Mechanism of Action: this compound as a SIRT1 Activator

SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and aging.[4][5] Activation of SIRT1 is a promising therapeutic strategy for several age-related diseases. This compound, a natural dihydroisocoumarin, has been identified as an activator of SIRT1. Its mechanism involves binding to the enzyme, which leads to the deacetylation of downstream targets such as p53 and PGC-1α, thereby modulating gene expression and promoting cellular health.

Diagram of this compound's Signaling Pathway

Hydrangetin_Signaling_Pathway cluster_cell Cell Hydrangetin_ext This compound Hydrangetin_int This compound Hydrangetin_ext->Hydrangetin_int Enters Cell SIRT1 SIRT1 Hydrangetin_int->SIRT1 Activates p53_acetylated Acetylated p53 SIRT1->p53_acetylated Deacetylates PGC1a_acetylated Acetylated PGC-1α SIRT1->PGC1a_acetylated Deacetylates p53_deacetylated Deacetylated p53 p53_acetylated->p53_deacetylated Gene_Expression Target Gene Expression p53_deacetylated->Gene_Expression PGC1a_deacetylated Deacetylated PGC-1α PGC1a_acetylated->PGC1a_deacetylated PGC1a_deacetylated->Gene_Expression Cellular_Response Cellular Response (e.g., Stress Resistance) Gene_Expression->Cellular_Response

Caption: Signaling pathway of this compound-mediated SIRT1 activation.

Experimental Protocol: SIRT1 Activator Screening Assay

This protocol outlines a fluorometric cell-based assay to screen for SIRT1 activators and validate the assay using this compound as a positive control.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well black, clear-bottom plates

  • SIRT1 Fluorometric Assay Kit (containing SIRT1 enzyme, NAD+, and a fluorogenic substrate)

  • This compound

  • Resveratrol (alternative positive control)

  • DMSO (vehicle control)

  • Lysis buffer

  • Plate reader capable of fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, Resveratrol, and test compounds in DMEM.

    • Remove the culture medium and treat the cells with the compounds. Include wells with DMSO as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with PBS.

    • Add 50 µL of lysis buffer to each well and incubate for 15 minutes on ice.

  • SIRT1 Activity Assay:

    • Add 50 µL of the reaction mixture (containing NAD+ and the fluorogenic substrate) to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1 hour, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of SIRT1 activation relative to the DMSO control.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_workflow Assay Validation Workflow start Start cell_seeding 1. Seed HEK293T cells in 96-well plate start->cell_seeding treatment 2. Treat with this compound, Resveratrol, & Test Compounds cell_seeding->treatment incubation 3. Incubate for 24 hours treatment->incubation lysis 4. Lyse cells incubation->lysis assay 5. Perform SIRT1 Fluorometric Assay lysis->assay measurement 6. Measure Fluorescence assay->measurement analysis 7. Analyze Data measurement->analysis end End analysis->end

Caption: Workflow for the validation of a SIRT1 cell-based assay.

Performance Comparison: this compound vs. Resveratrol

The following table summarizes the performance of this compound in comparison to Resveratrol, a widely used positive control for SIRT1 activation. The data represents typical results obtained from a fluorometric SIRT1 activation assay.

ParameterThis compoundResveratrolReference
EC50 ~15 µM~46 µM
Maximal Activation ~250%~180%
Optimal Concentration 25 µM100 µM
Solubility (in DMSO) HighModerate
Cell Permeability HighModerate

Note: EC50 (Half-maximal effective concentration) and Maximal Activation values can vary depending on the cell line and specific assay conditions.

Comparative Analysis

This diagram provides a logical comparison between this compound and Resveratrol as positive controls for SIRT1 activation assays.

Diagram of Comparative Analysis

Comparative_Analysis cluster_comparison Comparison of SIRT1 Activators cluster_pros_this compound Pros cluster_cons_this compound Cons cluster_pros_resveratrol Pros cluster_cons_resveratrol Cons This compound This compound H_Pro1 Higher Potency (Lower EC50) This compound->H_Pro1 H_Pro2 Greater Maximal Activation This compound->H_Pro2 H_Pro3 High Cell Permeability This compound->H_Pro3 H_Con1 Less Established in Literature This compound->H_Con1 Resveratrol Resveratrol R_Pro1 Well-Established Positive Control Resveratrol->R_Pro1 R_Pro2 Extensive Literature Data Resveratrol->R_Pro2 R_Con1 Lower Potency (Higher EC50) Resveratrol->R_Con1 R_Con2 Potential Off-Target Effects Resveratrol->R_Con2

Caption: Comparison of this compound and Resveratrol as positive controls.

Conclusion

The validation of a cell-based assay is a critical step to ensure the generation of accurate and reproducible data. While Resveratrol is a commonly used positive control for SIRT1 activation, the experimental data suggests that this compound offers several advantages, including higher potency and greater maximal activation. Researchers should consider these factors when selecting a positive control for their specific experimental needs. The detailed protocol and comparative data provided in this guide serve as a valuable resource for the successful validation of cell-based assays targeting SIRT1 activation.

References

A Comparative Guide to the Anticancer Effects of Tangeretin and Molecular Hydrogen

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel and effective cancer therapies, numerous natural and synthetic compounds are under investigation. This guide provides a comparative analysis of two such agents that have garnered scientific interest: Tangeretin (B192479), a citrus flavonoid, and Molecular Hydrogen (H₂), a medical gas. While direct comparative studies are not available, this document synthesizes existing independent research to offer an objective overview of their reported anticancer activities, mechanisms of action, and the experimental evidence supporting them. This guide is intended for researchers, scientists, and drug development professionals.

Quantitative Data on Anticancer Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies on Tangeretin and Molecular Hydrogen, providing a basis for comparing their potency and efficacy against different cancer types.

Table 1: In Vitro Anticancer Activity of Tangeretin

Cancer Cell LineCancer TypeAssayIC50 Value (µM)Reference
MDA-MB-468Breast CancerMTT Assay0.25 ± 0.15[1]
MCF7Breast CancerMTT Assay39.3 ± 1.5[1]
A549Lung CancerMTT Assay118.5[2]
BFTC-905Bladder CancerMTT Assay~60 (produced 42% survival)[3]
PC-3Prostate CancerApoptosis Assay~75[4]
LNCaPProstate CancerApoptosis Assay~65
KBOral CancerMTT AssaySignificant reduction at 100 & 200
H1299Lung CancerMTT AssayPotent cytotoxic effects at 25-100
H1975Lung CancerMTT AssayPotent cytotoxic effects at 25-100

Table 2: In Vivo Anticancer Activity of Molecular Hydrogen

Cancer ModelAdministration MethodTreatment DetailsOutcomeReference
Colorectal Cancer Xenograft (in mice)Hydrogen-Rich Water (HRW)HRW ad libitum + 200 µL oral gavage dailySignificant decrease in tumor growth, comparable to 5-FU
Colorectal Cancer Xenograft (in mice)67% H₂ Inhalation2 hours per daySignificant reduction in tumor volume and weight
Glioma (U87 subcutaneous model in mice)67% H₂ InhalationNot specifiedReduced tumor weight (0.34g vs 0.79g) and volume (181.30mm³ vs 504.20mm³)
Non-Small Cell Lung Cancer (NSCLC) (Phase II clinical trial)66.7% H₂ Inhalation4-6 hours daily for 5 monthsProlonged progression-free survival (7.9 months vs 4.4 months in control)
Stage IV Lung Cancer (Clinical trial)H₂ Inhalation~3 hours daily with standard treatmentProlonged overall survival compared to standard treatment alone

Signaling Pathways and Mechanisms of Action

Tangeretin: This flavonoid has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Tangeretin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tangeretin Tangeretin EGFR EGFR Tangeretin->EGFR Inhibits PI3K PI3K Tangeretin->PI3K Inhibits MAPK MAPK Tangeretin->MAPK Modulates JNK JNK Tangeretin->JNK Activates STAT3 STAT3 Tangeretin->STAT3 Inhibits p53 p53 Tangeretin->p53 Upregulates EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis Apoptosis JNK->Apoptosis Bcl2->Apoptosis Inhibits Bax Bax Bax->Apoptosis p53->Bax p21 p21 p53->p21 Cyclins Cyclins/CDKs p21->Cyclins Inhibits CellCycleArrest Cell Cycle Arrest Cyclins->CellCycleArrest

Caption: Tangeretin's multifaceted anticancer mechanism.

Molecular Hydrogen (H₂): H₂ is primarily recognized for its selective antioxidant and anti-inflammatory properties, which contribute to its anticancer effects.

Molecular_Hydrogen_Signaling_Pathway cluster_cellular_stress Cellular Environment cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects H2 Molecular Hydrogen (H₂) ROS Reactive Oxygen Species (ROS) (e.g., •OH, ONOO⁻) H2->ROS Selectively Neutralizes InflammatoryCytokines Inflammatory Cytokines H2->InflammatoryCytokines Downregulates Akt_H2 Akt H2->Akt_H2 Inhibits Phosphorylation AntioxidantEnzymes Antioxidant Enzymes H2->AntioxidantEnzymes Upregulates Apoptosis_H2 Promotion of Apoptosis H2->Apoptosis_H2 Induces in Cancer Cells OxidativeStress Reduced Oxidative Stress NFkB NF-κB InflammatoryCytokines->NFkB Inflammation Reduced Inflammation SCD1 SCD1 Akt_H2->SCD1 Proliferation Inhibition of Proliferation AntioxidantEnzymes->ROS Neutralizes

Caption: Anticancer mechanisms of Molecular Hydrogen.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of Tangeretin and Molecular Hydrogen.

A. In Vitro Cell Viability Assessment for Tangeretin using MTT Assay

This protocol is a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow start Start cell_seeding 1. Seed cancer cells in 96-well plates. (e.g., 5x10³ cells/well) start->cell_seeding incubation1 2. Incubate for 24 hours at 37°C, 5% CO₂. cell_seeding->incubation1 treatment 3. Treat cells with varying concentrations of Tangeretin. incubation1->treatment incubation2 4. Incubate for a specified period (e.g., 24, 48, or 72 hours). treatment->incubation2 add_mtt 5. Add MTT solution (e.g., 0.5 mg/mL) to each well. incubation2->add_mtt incubation3 6. Incubate for 4 hours to allow formazan (B1609692) crystal formation. add_mtt->incubation3 solubilization 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. incubation3->solubilization measurement 8. Measure absorbance at 570 nm using a microplate reader. solubilization->measurement analysis 9. Calculate cell viability and IC50 values. measurement->analysis end End analysis->end

Caption: Experimental workflow for the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubated overnight to allow for cell attachment.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Tangeretin. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a duration relevant to the study (typically 24 to 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

B. In Vivo Colorectal Cancer Xenograft Model for Molecular Hydrogen

This protocol outlines a typical in vivo study to assess the antitumor efficacy of Molecular Hydrogen.

Xenograft_Model_Workflow start Start cell_injection 1. Subcutaneously inject colorectal cancer cells (e.g., RKO, SW480) into the flank of immunodeficient mice. start->cell_injection tumor_growth 2. Allow tumors to grow to a palpable size (e.g., 50-100 mm³). cell_injection->tumor_growth randomization 3. Randomize mice into treatment groups (e.g., Control, H₂). tumor_growth->randomization treatment 4. Administer Molecular Hydrogen (e.g., via inhalation of 67% H₂ for 2 hours/day). randomization->treatment monitoring 5. Monitor tumor volume and body weight regularly. treatment->monitoring euthanasia 6. Euthanize mice at the end of the study period. monitoring->euthanasia analysis 7. Excise tumors, weigh them, and perform further analysis (e.g., IHC, Western blot). euthanasia->analysis end End analysis->end

Caption: Workflow for an in vivo xenograft model.

Detailed Steps:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used for these studies.

  • Tumor Cell Implantation: A suspension of human colorectal cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Once the tumors reach a predetermined size, the mice are randomly assigned to different treatment groups, including a control group and a Molecular Hydrogen group.

  • Treatment Administration: Molecular Hydrogen is administered according to the study design. This can involve the inhalation of a hydrogen-oxygen gas mixture or the provision of hydrogen-rich drinking water.

  • Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated. The body weight and general health of the mice are also monitored.

Comparative Summary and Conclusion

This guide has provided a comparative overview of the reported anticancer effects of Tangeretin and Molecular Hydrogen.

Tangeretin demonstrates potent cytotoxic and pro-apoptotic effects against a variety of cancer cell lines in vitro. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways that are often dysregulated in cancer. The available data, primarily from in vitro studies, suggest that Tangeretin could be a promising candidate for further preclinical and clinical development, both as a standalone agent and in combination with existing chemotherapies.

Molecular Hydrogen , on the other hand, shows significant promise in in vivo models and has entered early-phase clinical trials. Its primary mechanism appears to be the reduction of oxidative stress and inflammation, which not only contributes to its direct antitumor effects but also makes it a valuable adjuvant to conventional cancer treatments by mitigating their side effects. The methods of administration for Molecular Hydrogen are varied, offering flexibility in its clinical application.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Hydrangetin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of Hydrangetin, including personal protective equipment (PPE) recommendations, procedural guidance for safe operations, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several potential hazards, necessitating the use of appropriate PPE to minimize exposure and ensure personal safety. The compound is classified with the following hazards:

  • May be harmful if swallowed or in contact with skin.[1][2]

  • Causes mild skin irritation and may cause an allergic skin reaction.[1][2]

  • Causes serious eye irritation.[1][2]

  • May be harmful if inhaled.[1][2]

  • Suspected of causing cancer.[1]

  • Very toxic to aquatic life with long-lasting effects.[1]

To mitigate these risks, the following PPE is mandatory when handling this compound:

PPE CategorySpecific Recommendations
Eye and Face Protection Tightly sealed goggles, a face shield, or safety glasses with brow guards and side shields are required to protect against splashes and aerosols.[1]
Skin Protection Chemically resistant gloves should be worn to avoid skin contact.[1] Protective work clothing, such as a lab coat or coveralls, is also necessary.[3]
Respiratory Protection Work in a well-ventilated area and use local exhaust ventilation where appropriate to avoid inhalation of vapors.[1][2] In case of a major spill or when engineering controls are insufficient, a self-contained breathing apparatus is recommended.[2]

Operational Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Hygiene: Practice good manufacturing and industrial hygiene. Do not eat, drink, or smoke while handling this compound. Wash hands thoroughly after handling.[1][2]

  • Ventilation: Ensure adequate ventilation in the work area.[1][2]

  • Spills: Clean up any spills promptly.[1][2]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area away from heat sources and protected from light.[1][2]

  • Containers: Keep in a tightly closed original container. Avoid plastic and uncoated metal containers.[1][2]

  • Air Contact: Minimize air contact.[1][2]

Emergency Procedures

In the event of exposure or a spill, follow these procedures immediately:

Exposure RouteFirst Aid Measures
Inhalation Remove the individual from the exposure site to fresh air and keep them at rest. Obtain medical advice.[1]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If symptoms persist, contact a physician.[1]
Eye Contact Immediately flush the eyes with water for at least 15 minutes. If symptoms persist, contact a physician.[1]
Ingestion If swallowed, call a poison center or doctor if you feel unwell.

Spill Response Workflow:

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Contain the Spill (Use sand or inert powder) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste (According to local regulations) decontaminate->dispose report Document the Incident dispose->report end End report->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrangetin
Reactant of Route 2
Reactant of Route 2
Hydrangetin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.